D-Galactose-13C-4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i4+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-KOKIVGLBSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
D-Galactose-4-¹³C: A Technical Guide for Researchers
An In-depth Technical Guide on D-Galactose-4-¹³C for Researchers, Scientists, and Drug Development Professionals.
D-Galactose-4-¹³C is a stable isotope-labeled form of D-galactose, a naturally occurring monosaccharide. In this molecule, the carbon atom at the fourth position (C-4) is replaced with a heavy isotope of carbon, ¹³C. This isotopic labeling makes it a valuable tool in various scientific and biomedical research applications, particularly in metabolic studies and as an internal standard for quantitative analysis.
Core Properties and Structure
D-Galactose-4-¹³C shares the same chemical properties as its unlabeled counterpart, D-galactose. It is a C-4 epimer of glucose and plays a crucial role in cellular metabolism. The key difference lies in its molecular weight due to the presence of the ¹³C isotope, which allows it to be distinguished from the naturally abundant ¹²C-galactose using mass spectrometry-based techniques.
Below is a summary of its key chemical and physical properties:
| Property | Value |
| Chemical Formula | C₅¹³CH₁₂O₆ |
| Molecular Weight | Approximately 181.15 g/mol |
| Isotopic Purity | Typically ≥98 atom % ¹³C |
| Chemical Purity | Often ≥99% |
| Appearance | White powder |
| Solubility | Soluble in water |
The chemical structure of D-Galactose-4-¹³C can be represented in its pyranose ring form.
Caption: Chemical structure of D-Galactose-4-¹³C (Haworth projection).
Applications in Research and Drug Development
The primary utility of D-Galactose-4-¹³C lies in its application as a tracer for in vivo and in vitro metabolic studies. Its metabolic fate can be tracked and quantified, providing insights into various biological processes.
Key Applications Include:
-
Metabolic Flux Analysis: Used to trace the path of galactose through metabolic pathways, such as the Leloir pathway, and to quantify the rate of its conversion to other metabolites like glucose.[1]
-
Quantitative Analysis: Serves as an internal standard in mass spectrometry-based assays (GC-MS, LC-MS) for the accurate quantification of galactose in biological samples like plasma.[2]
-
Liver Function Testing: A key component of the ¹³C-Galactose Breath Test, a non-invasive diagnostic tool to assess liver function. The rate of ¹³CO₂ exhalation after administration of ¹³C-labeled galactose reflects the liver's capacity to metabolize the sugar.[3][4][5][6][7]
Experimental Protocols
Quantification of Plasma Galactose using D-Galactose-4-¹³C as an Internal Standard
This protocol outlines a general procedure for the determination of D-galactose concentration in human plasma using a stable-isotope dilution method with GC-MS analysis.[2]
Methodology:
-
Sample Preparation:
-
A known amount of D-Galactose-4-¹³C is added to a plasma sample as an internal standard.
-
To remove interference from the much more abundant glucose, the plasma is treated with D-glucose oxidase.
-
The sample is then purified using ion-exchange chromatography.
-
-
Derivatization:
-
The purified galactose is converted to its aldononitrile pentaacetate derivative to improve its volatility and chromatographic properties for GC-MS analysis.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The mass spectrometer is set to monitor specific ions corresponding to the derivatized forms of both unlabeled (¹²C) and labeled (¹³C) galactose.
-
-
Quantification:
-
The concentration of D-galactose in the original plasma sample is calculated based on the ratio of the signal intensities of the unlabeled and ¹³C-labeled galactose.
-
¹³C-Galactose Breath Test for Liver Function Assessment
This protocol describes the ¹³C-Galactose Breath Test, a clinical diagnostic procedure to evaluate hepatic function.[3][4][7]
Procedure:
-
Baseline Breath Sample: A baseline breath sample is collected from the patient before the administration of the labeled galactose.
-
Administration of ¹³C-Galactose: The patient ingests a solution containing a precisely measured dose of ¹³C-labeled galactose.
-
Serial Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 30 minutes) for a period of up to 4 hours.
-
¹³CO₂ Analysis: The collected breath samples are analyzed for their ¹³CO₂ to ¹²CO₂ ratio using isotope ratio mass spectrometry.
-
Data Interpretation: The rate of appearance of ¹³CO₂ in the exhaled breath is proportional to the liver's ability to metabolize the ingested ¹³C-galactose. A slower rate of ¹³CO₂ exhalation indicates impaired liver function.
Signaling and Metabolic Pathways
D-Galactose is primarily metabolized in the liver via the Leloir pathway. The introduction of D-Galactose-4-¹³C allows for the tracing of this pathway.
References
- 1. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The utility of the 13C-galactose breath test as a measure of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C-breath tests in hepatology (cytosolic liver function) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [1-(13)C] breath test of galactose and fructose for quantitative liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13CO2 breath tests in non-invasive hepatological diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [13C]-Galactose breath test: correlation with liver fibrosis in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cellular Machinery: A Technical Guide to Stable Isotope Labeling in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount to advancing biological and therapeutic insights. Stable isotope labeling has emerged as a powerful and indispensable technique for tracing the fate of molecules within a biological system, providing a dynamic and quantitative snapshot of metabolic fluxes. This in-depth guide delves into the core principles of stable isotope labeling, offering detailed experimental protocols and a clear framework for data interpretation to empower your metabolic research.
At its core, stable isotope labeling involves the introduction of molecules enriched with non-radioactive, heavy isotopes—such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H)—into cells, tissues, or organisms.[1] These labeled compounds, or "tracers," are chemically identical to their naturally abundant counterparts and are processed through the same metabolic pathways.[2] By tracking the incorporation of these heavy isotopes into downstream metabolites using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate pathway activities, quantify metabolic rates (fluxes), and identify novel biochemical routes.[3][4]
Core Principles of Stable Isotope Labeling
The fundamental principle of stable isotope labeling lies in the ability to distinguish between the isotopically labeled and unlabeled molecules based on their mass difference.[5] When a labeled substrate, for instance, [U-¹³C]-glucose (where "U" signifies uniform labeling of all six carbon atoms with ¹³C), is introduced into a cell culture, it is taken up and metabolized. As it traverses through pathways like glycolysis and the tricarboxylic acid (TCA) cycle, the ¹³C atoms are incorporated into various intermediary and downstream metabolites.[6]
The extent of this incorporation, known as isotopic enrichment , provides a direct measure of the contribution of the tracer to the synthesis of a particular metabolite.[2] By analyzing the mass isotopologue distribution (MID)—the relative abundance of a metabolite with different numbers of heavy isotopes—researchers can infer the activity of specific metabolic pathways.[7] For example, the pattern of ¹³C enrichment in lactate (B86563) can reveal the relative contributions of glycolysis and the pentose (B10789219) phosphate (B84403) pathway to its production.
Metabolic Flux Analysis (MFA) is a sophisticated application of stable isotope labeling that quantifies the rates of metabolic reactions.[8] By developing a computational model of the metabolic network and fitting it to the experimentally measured isotopic labeling patterns, MFA can provide absolute or relative flux values for numerous reactions simultaneously.[9] This quantitative data is invaluable for understanding how metabolic pathways are rewired in disease states or in response to drug treatment.[10]
Experimental Design and Tracer Selection
A well-designed stable isotope labeling experiment is crucial for obtaining meaningful and interpretable data. Key considerations include the choice of isotopic tracer, the duration of labeling, and the analytical platform.
The selection of the isotopic tracer is dictated by the specific metabolic pathway under investigation.[11] For instance:
-
[U-¹³C]-glucose is widely used to trace central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle.[6]
-
[1,2-¹³C₂]-glucose can be used to differentiate between glycolysis and the oxidative pentose phosphate pathway.[1]
-
[U-¹⁵N]-glutamine is employed to study nitrogen metabolism and amino acid biosynthesis.[3]
The optimal labeling duration depends on the turnover rate of the metabolites of interest. Short labeling times are suitable for studying rapid metabolic processes, while longer incubations are necessary to achieve isotopic steady-state for measuring metabolic fluxes.[12]
Data Presentation: Quantitative Insights into Metabolic Fluxes
A primary output of stable isotope labeling experiments is quantitative data on isotopic enrichment and metabolic fluxes. Presenting this data in a clear and structured format is essential for comparison and interpretation.
| Metabolite | Condition A: % ¹³C Enrichment (from [U-¹³C]-Glucose) | Condition B: % ¹³C Enrichment (from [U-¹³C]-Glucose) | Fold Change (B/A) |
| Lactate | 85.2 ± 3.1 | 95.6 ± 2.5 | 1.12 |
| Citrate | 50.7 ± 4.5 | 35.1 ± 3.9 | 0.69 |
| Glutamate | 45.3 ± 3.8 | 28.9 ± 4.1 | 0.64 |
| Aspartate | 48.1 ± 4.2 | 30.5 ± 3.5 | 0.63 |
| Metabolic Flux | Control Group (Relative Flux) | Treated Group (Relative Flux) | p-value |
| Glycolysis (Glucose -> Pyruvate) | 100 ± 8 | 150 ± 12 | <0.01 |
| TCA Cycle (Pyruvate -> CO₂) | 60 ± 5 | 45 ± 6 | <0.05 |
| Pentose Phosphate Pathway | 15 ± 2 | 25 ± 3 | <0.01 |
| Glutamine Anaplerosis | 40 ± 4 | 75 ± 7 | <0.001 |
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts in stable isotope labeling.
Detailed Experimental Protocols
The success of a stable isotope labeling experiment hinges on meticulous execution. Below are detailed protocols for key stages of the experiment.
Protocol 1: In Vitro Cell Culture Labeling and Metabolite Extraction
This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.
Materials:
-
Stable isotope-labeled tracer (e.g., [U-¹³C]-glucose)
-
Glucose-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase (approximately 80% confluency) at the time of harvest. Allow cells to adhere and grow overnight.[13]
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of the ¹³C-labeled glucose and 10% dFBS. Warm the medium to 37°C before use.[1]
-
Initiate Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.[1]
-
-
Incubation: Place the cells back into the incubator (37°C, 5% CO₂) for the desired labeling period. The incubation time should be optimized based on the metabolic pathway of interest.[1]
-
Metabolism Quenching and Metabolite Extraction:
-
Place the 6-well plates on ice or dry ice to rapidly halt metabolic activity.[1]
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled substrate.[13]
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 1 hour to precipitate proteins.[13]
-
-
Sample Collection:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the extracts using a vacuum concentrator.
-
Store the dried metabolite extracts at -80°C until analysis.[13]
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
Materials:
-
Dried metabolite extracts
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Autosampler vials
Procedure:
-
Reconstitution: Prior to LC-MS analysis, reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., a mixture of water and acetonitrile).[13]
-
Centrifugation: Centrifuge the reconstituted samples at high speed to pellet any insoluble debris.
-
Transfer: Carefully transfer the supernatant to autosampler vials for LC-MS analysis.
Protocol 3: NMR Spectroscopy Analysis of Labeled Metabolites
Materials:
-
Dried metabolite extracts
-
Deuterium oxide (D₂O) with an internal standard (e.g., DSS)
-
NMR tubes (5 mm)
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extracts in D₂O containing the internal standard.[14]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess the overall metabolic profile.
-
For detailed analysis of ¹³C incorporation, acquire a 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment provides high resolution and sensitivity for detecting ¹³C-labeled metabolites.[14]
-
Conclusion
Stable isotope labeling is a powerful and versatile technique that provides unparalleled insights into the dynamic nature of metabolism. By enabling the tracing of metabolic pathways and the quantification of metabolic fluxes, it has become an essential tool in basic research, disease modeling, and drug development. A thorough understanding of the core principles, careful experimental design, and meticulous execution of protocols are paramount for generating high-quality, interpretable data that can drive scientific discovery. This guide provides a solid foundation for researchers to confidently apply stable isotope labeling in their own metabolic investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 7. Isotopically nonstationary 13C flux analysis of changes in Arabidopsis thaliana leaf metabolism due to high light acclimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Cornerstone of Cellular Glycosylation: A Technical Guide to the Role of D-galactose
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-galactose, a C4 epimer of glucose, is a fundamental monosaccharide that plays a central role in cellular metabolism and is an indispensable building block for the synthesis of a diverse array of glycoconjugates. This technical guide provides an in-depth exploration of the multifaceted role of D-galactose in cellular glycosylation processes. We will delve into the metabolic pathways that govern D-galactose utilization, the regulatory mechanisms that control its flux, and its critical function as a precursor for the biosynthesis of glycoproteins, glycolipids, and proteoglycans. Furthermore, this guide will detail key experimental protocols for studying galactosylation and present visual representations of the core biochemical pathways and experimental workflows. Understanding the intricacies of D-galactose metabolism and its impact on glycosylation is paramount for researchers in basic science and for professionals in drug development, as aberrant galactosylation is implicated in numerous physiological and pathological processes, including congenital metabolic disorders, cancer, and neurodegenerative diseases.
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is one of the most common and complex post-translational modifications. The resulting glycoconjugates are integral to a vast range of biological functions, including cell-cell recognition, signaling, and immune responses.[1] D-galactose is a key player in this intricate process, serving as a primary precursor for the synthesis of UDP-galactose, the activated sugar nucleotide required by galactosyltransferases to incorporate galactose into growing glycan chains.[2]
This guide will provide a comprehensive overview of:
-
The metabolic fate of D-galactose via the Leloir pathway.
-
The role of UDP-galactose as a universal donor for galactosylation.
-
The major classes of glycoconjugates containing galactose.
-
The regulation of galactose metabolism and its integration with other metabolic pathways.
-
The pathological consequences of defective galactose metabolism and glycosylation.
-
Detailed experimental methodologies to investigate the role of D-galactose in glycosylation.
D-galactose Metabolism: The Leloir Pathway
The primary route for D-galactose metabolism in most organisms is the Leloir pathway, a four-step enzymatic process that converts D-galactose into glucose-1-phosphate.[3] This pathway not only facilitates the entry of galactose into glycolysis for energy production but, more importantly for glycosylation, it generates UDP-galactose.
The key enzymes of the Leloir pathway are:
-
Galactokinase (GALK): Phosphorylates α-D-galactose to galactose-1-phosphate.
-
Galactose-1-phosphate uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.
-
UDP-galactose 4'-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.[4]
-
Phosphoglucomutase (PGM): Converts glucose-1-phosphate to the glycolytic intermediate glucose-6-phosphate.
Quantitative Data on Leloir Pathway Enzymes
The efficiency of the Leloir pathway is determined by the kinetic properties of its enzymes. The following table summarizes key kinetic parameters for human GALK, GALT, and GALE.
| Enzyme | Substrate | K_m_ (μM) | V_max_ (μmol/min/mg) | Reference(s) |
| Galactokinase 1 (GALK1) | D-galactose | ~210 | - | [5] |
| ATP | 42 | - | [5] | |
| Galactose-1-phosphate uridylyltransferase (GALT) | Galactose-1-phosphate | 290 - 380 | 17.9 | [6][7] |
| UDP-glucose | 71 - 81.6 | 32.2 | [6][7] | |
| UDP-galactose 4'-epimerase (GALE) | UDP-galactose | 69 | - | [8] |
| UDP-glucose | - | - |
Note: Kinetic parameters can vary depending on the experimental conditions.
Cellular Concentrations of UDP-sugars
The intracellular concentrations of UDP-galactose and its precursor UDP-glucose are critical determinants of the rate of galactosylation. These levels can fluctuate based on cell type, metabolic state, and the availability of galactose.
| Cell Type | UDP-galactose (μM) | UDP-glucose (μM) | Reference(s) |
| Human Red Blood Cells (Adults) | 2.9 (μmol/100g Hgb) | 7.8 (μmol/100g Hgb) | [9] |
| Human Red Blood Cells (Children) | 4.5 (μmol/100g Hgb) | 10.2 (μmol/100g Hgb) | [9] |
| Chinese Hamster Ovary (CHO) cells (UGP+) | ~10-20 | ~200-400 | [10] |
| Chinese Hamster Ovary (CHO) cells (UGP-) | <2 | <20 | [10] |
| Lactococcus lactis (Eps+ cells) | Variable | Variable | [11] |
D-galactose as a Precursor for Glycosylation
UDP-galactose, synthesized via the Leloir pathway, is the universal donor substrate for galactosyltransferases, enzymes that catalyze the transfer of galactose to acceptor molecules, including proteins and lipids.[2] Galactose is a common constituent of various glycan structures.
N-linked Glycosylation
N-linked glycans are attached to the amide nitrogen of asparagine residues within the consensus sequence Asn-X-Ser/Thr. Galactose is frequently found in the outer branches of complex N-glycans, often as part of the LacNAc (N-acetyllactosamine) disaccharide (Galβ1-4GlcNAc).
O-linked Glycosylation
O-linked glycans are attached to the hydroxyl group of serine or threonine residues. Galactose is a key component of several O-glycan core structures and can be found in elongated chains.
Glycolipid and Proteoglycan Synthesis
Galactose is also essential for the synthesis of glycolipids, such as gangliosides and globosides, and is a component of the core tetrasaccharide linker region of many proteoglycans.
Regulation of D-galactose Metabolism and Glycosylation
The flux of D-galactose through the Leloir pathway and its subsequent utilization for glycosylation are tightly regulated at multiple levels.
Transcriptional Regulation
The expression of the genes encoding the Leloir pathway enzymes (GALK, GALT, GALE) is subject to transcriptional control. In yeast, the GAL genes are a classic model system for gene regulation, being induced by galactose and repressed by glucose.[12][13] In mammals, the regulation is less well understood but appears to be tissue-specific, which may explain the organ-specific pathologies observed in galactosemia.[14]
Regulation of Galactose Transport
The uptake of galactose into cells is mediated by specific transporter proteins. The expression and activity of these transporters are regulated by the availability of galactose and other sugars.[15][16] In E. coli, for instance, the galactose transporter (GalP) is regulated by multiple repressors.[16]
Crosstalk with other Metabolic Pathways
The Leloir pathway is interconnected with other metabolic pathways, notably the hexosamine biosynthetic pathway (HBP), which produces UDP-N-acetylglucosamine (UDP-GlcNAc), another critical precursor for glycosylation. The enzyme GALE, which interconverts UDP-glucose and UDP-galactose, also interconverts UDP-GlcNAc and UDP-N-acetylgalactosamine (UDP-GalNAc), creating a crucial link between these pathways.[17]
It is important to distinguish O-linked glycosylation involving galactose from O-GlcNAcylation. O-GlcNAcylation is the addition of a single N-acetylglucosamine residue to serine or threonine residues of nuclear and cytoplasmic proteins, a process regulated by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).[1][18] While both are forms of O-glycosylation, they involve different enzymes and donor substrates and serve distinct regulatory functions.
D-galactose and Signaling Pathways
Alterations in galactosylation can have profound effects on cellular signaling by modifying the structure and function of cell surface receptors and adhesion molecules.
TGF-β Receptor Glycosylation
The transforming growth factor-beta (TGF-β) receptors are glycoproteins whose N-linked glycosylation is crucial for their proper folding, trafficking to the cell surface, and ligand binding.[19][20] Changes in the galactosylation of TGF-β receptors can modulate their signaling activity and downstream cellular responses.[21]
Integrin Glycosylation and Function
Integrins are heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The glycosylation of integrin subunits, particularly the incorporation of galactose, can affect their conformation, stability, and ability to bind to their ligands, thereby influencing cell adhesion, migration, and signaling.[22]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of D-galactose in cellular glycosylation.
Analysis of N-linked Glycans
A common workflow for analyzing N-linked glycans from glycoproteins involves enzymatic release, fluorescent labeling, and separation by hydrophilic interaction liquid chromatography (HILIC).
Protocol 1: N-glycan Release using PNGase F (Denaturing Conditions)
-
Sample Preparation: Start with 1-20 µg of glycoprotein in a microcentrifuge tube. Adjust the volume to 9 µL with ultrapure water.
-
Denaturation: Add 1 µL of 10X Glycoprotein Denaturing Buffer (e.g., 5% SDS, 400 mM DTT). Heat the sample at 100°C for 10 minutes.[9][23]
-
Neutralization: Cool the sample on ice. Add 2 µL of 10X GlycoBuffer (e.g., 500 mM sodium phosphate, pH 7.5) and 2 µL of 10% NP-40. Mix gently. The NP-40 is crucial to prevent inhibition of PNGase F by SDS.[23]
-
Enzymatic Digestion: Add 1-5 µL of PNGase F. Incubate at 37°C for 1-4 hours.[23]
-
Analysis: The released glycans can be analyzed directly or after labeling. The deglycosylated protein can be analyzed by SDS-PAGE, where a shift in molecular weight will be observed.[9]
Protocol 2: Fluorescent Labeling of Released N-glycans with 2-Aminobenzamide (2-AB)
-
Drying: Dry the released N-glycan sample in a vacuum centrifuge.
-
Labeling Reaction: Prepare the labeling solution by dissolving 2-AB and a reducing agent (e.g., sodium cyanoborohydride) in a mixture of DMSO and glacial acetic acid. Add 5-10 µL of the labeling solution to the dried glycans.[24][25]
-
Incubation: Incubate the reaction at 65°C for 2-3 hours.[24]
-
Purification: Remove excess labeling reagents using a HILIC solid-phase extraction (SPE) cartridge.
Protocol 3: HILIC-UPLC for Labeled N-glycan Separation
-
Instrumentation: Use a UPLC system equipped with a fluorescence detector and a HILIC column (e.g., amide-based).[5][20][22][26][27]
-
Mobile Phases:
-
Mobile Phase A: 100 mM ammonium (B1175870) formate, pH 4.4.
-
Mobile Phase B: Acetonitrile (B52724).
-
-
Gradient Elution: Elute the labeled glycans using a linear gradient from a high percentage of acetonitrile to a lower percentage, allowing for the separation of glycans based on their hydrophilicity.
-
Detection: Monitor the fluorescence of the 2-AB label (excitation ~330 nm, emission ~420 nm).
-
Data Analysis: The resulting chromatogram provides a profile of the N-glycans present in the sample. The identity of the peaks can be determined by comparison to a glycan library or by subsequent mass spectrometry analysis.
Analysis of Glycoproteins by Western Blot
Western blotting can be used to detect changes in the glycosylation of specific proteins.
Protocol 4: Glycoprotein Detection by Lectin Blotting
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane using standard procedures.[28]
-
Blocking: Block non-specific binding sites on the membrane by incubating with a carbohydrate-free blocking solution for 1 hour at room temperature.[29]
-
Lectin Incubation: Incubate the membrane with a biotinylated lectin specific for galactose or other sugar residues of interest (e.g., Ricinus Communis Agglutinin I - RCA-I for terminal galactose) for 1 hour at room temperature.[29]
-
Detection: Wash the membrane and incubate with streptavidin-HRP conjugate for 1 hour. Detect the signal using a chemiluminescent substrate.[29] An increase or decrease in the signal for a specific protein band can indicate changes in its glycosylation.
Conclusion
D-galactose is a central molecule in cellular metabolism with a profound impact on the structure and function of a vast array of proteins and lipids through its role in glycosylation. The Leloir pathway provides the essential precursor, UDP-galactose, for the synthesis of complex glycans that are critical for numerous biological processes. Dysregulation of galactose metabolism or alterations in galactosylation patterns are associated with a range of diseases, highlighting the importance of this monosaccharide in maintaining cellular homeostasis. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the intricate world of D-galactose and its role in the ever-expanding field of glycobiology. Further research into the nuanced regulation of galactose metabolism and its influence on specific signaling pathways will undoubtedly uncover new therapeutic targets and diagnostic markers for a variety of human diseases.
References
- 1. O-GlcNAc cycling in the developing, adult and geriatric brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine diphosphate galactose - Wikipedia [en.wikipedia.org]
- 3. The galactose regulon of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional analysis of disease-causing mutations in human UDP-galactose 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction liquid chromatography-mass spectrometry as a new tool for the characterization of intact semi-synthetic glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. protocols.io [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Transcriptional regulation in the yeast GAL gene family: a complex genetic network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of galactose-1-phosphate uridyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization and regulation of galactose transport in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Repression of galP, the galactose transporter in Escherichia coli, requires the specific regulator of N-acetylglucosamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The O-GlcNAc cycling in neurodevelopment and associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thesgc.org [thesgc.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Western blot -Immunodetection -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]
- 22. pure.uva.nl [pure.uva.nl]
- 23. neb.com [neb.com]
- 24. agilent.com [agilent.com]
- 25. agilent.com [agilent.com]
- 26. Glycan Analysis - HILIC Glycan Profiling | Ludger Ltd [ludger.com]
- 27. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Western blot protocol | Abcam [abcam.com]
- 29. vectorlabs.com [vectorlabs.com]
The Subtle Signature: A Technical Guide to the Natural Abundance of ¹³C Isotopes in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of natural ¹³C isotope abundance in biological systems. It provides a comprehensive overview of the analytical methodologies used to measure these subtle variations, presents typical abundance data in various biological matrices, and delves into the application of ¹³C as a powerful, non-radioactive tracer in metabolic research and pharmaceutical development.
Core Principles of ¹³C Natural Abundance
Carbon, the fundamental building block of life, exists primarily as the stable isotope ¹²C. However, a small fraction, approximately 1.07%, is the heavier stable isotope ¹³C.[1] While chemically identical, the mass difference between these two isotopes leads to subtle fractionation effects during physical, chemical, and enzymatic processes.[1][2] These fractionation events result in slight but measurable differences in the ¹³C/¹²C ratio in various biological molecules and tissues.
This natural variation in ¹³C abundance is a powerful tool for researchers. The ¹³C/¹²C ratio of a biological sample can provide insights into its origin, metabolic history, and the dietary sources of its constituent carbon atoms.[3]
The δ¹³C Notation:
The natural abundance of ¹³C is typically expressed using the delta (δ) notation in parts per thousand (‰ or "per mil") relative to an international standard, Vienna Pee Dee Belemnite (VPDB).[4] The formula for calculating δ¹³C is as follows:
δ¹³C (‰) = [ (¹³C/¹²C)sample / (¹³C/¹²C)standard - 1 ] * 1000
A more positive δ¹³C value indicates a higher abundance of ¹³C in the sample compared to the standard, while a more negative value signifies a lower abundance.
Quantitative Data on ¹³C Natural Abundance in Biological Samples
The δ¹³C values of biological materials are influenced by a variety of factors, most notably the photosynthetic pathway of the primary producers at the base of the food web. Plants are broadly categorized into C3 and C4 photosynthetic pathways, which exhibit different degrees of isotopic fractionation against atmospheric CO₂.
-
C3 Plants: These plants, which include wheat, rice, and soybeans, discriminate more against ¹³C, resulting in more negative δ¹³C values, typically ranging from -24‰ to -33‰.[4]
-
C4 Plants: Plants like corn and sugarcane discriminate less against ¹³C and have less negative δ¹³C values, generally between -10‰ and -16‰.[4]
This dietary isotopic signature is then passed up the food chain, influencing the δ¹³C values of consumer tissues. The following tables summarize typical δ¹³C values found in various human tissues, fluids, and macromolecules.
| Biological Matrix | Typical δ¹³C Value (‰) vs. VPDB | Reference |
| Whole Blood | -16.2 ± 1.0 (North American) | [5] |
| Plasma | -16.2 ± 1.0 (North American) | [5] |
| Red Blood Cells | -16.2 ± 1.0 (North American) | [5] |
| Liver | -16.2 ± 1.0 (North American) | [5] |
| Lung | -16.2 ± 1.0 (North American) | [5] |
| Brain | -16.2 ± 1.0 (North American) | [5] |
| Adipose Tissue | More negative than diet | |
| Bone Collagen | Reflects dietary protein | [6] |
| Feces | -20.2 ± 2.8 | [7] |
| Macromolecule | Typical δ¹³C Value (‰) vs. VPDB | Notes |
| Lipids | Generally more negative (¹³C-depleted) than bulk tissue | Due to kinetic isotope effects during fatty acid synthesis. |
| Proteins | Reflects the isotopic composition of dietary amino acids | |
| Carbohydrates | Closely reflects the dietary carbohydrate source |
Experimental Protocols
The precise measurement of ¹³C natural abundance and the analysis of ¹³C-labeled experiments rely on sophisticated analytical techniques, primarily Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is the gold standard for high-precision measurement of stable isotope ratios. The technique involves the conversion of a sample into a simple gas (e.g., CO₂) followed by ionization and separation of the isotopic ions in a magnetic field.
Generalized Protocol for Bulk ¹³C Analysis of Biological Tissues:
-
Sample Preparation:
-
Freeze-dry the biological tissue to remove all water.[8]
-
Homogenize the dried sample into a fine powder using a ball mill or mortar and pestle.[9]
-
For samples with high lipid content, a lipid extraction step using a solvent mixture (e.g., chloroform:methanol) may be necessary to avoid analytical interference.[9]
-
Accurately weigh a small amount of the homogenized powder (typically 0.5-1.0 mg for animal tissues) into a tin capsule.[10]
-
-
Combustion and Gas Purification:
-
The sealed tin capsule is dropped into a high-temperature (typically >1000°C) combustion furnace of an elemental analyzer.
-
The sample is flash-combusted in the presence of oxygen, converting all organic carbon into CO₂ gas.
-
The resulting gases pass through a series of scrubbers and traps to remove water, oxides of nitrogen, and other potential contaminants, leaving purified CO₂.[11]
-
-
Isotope Ratio Measurement:
-
The purified CO₂ is introduced into the ion source of the mass spectrometer.
-
The CO₂ molecules are ionized, and the resulting ions are accelerated and separated by their mass-to-charge ratio in a magnetic field.
-
Separate Faraday cup detectors simultaneously measure the ion beams corresponding to the different isotopologues of CO₂ (¹²C¹⁶O₂, ¹³C¹⁶O₂, ¹²C¹⁶O¹⁷O).
-
The ratio of the ion currents is used to calculate the δ¹³C value of the sample relative to a calibrated reference gas that has been standardized against international standards.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the position-specific abundance of ¹³C within a molecule. This is particularly valuable for metabolic flux analysis where the flow of labeled carbon atoms through a metabolic pathway is traced.
Generalized Protocol for ¹³C NMR Metabolomics of Cell Cultures:
-
Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium. For tracing experiments, the standard carbon source (e.g., glucose) is replaced with a ¹³C-labeled version (e.g., [U-¹³C]-glucose, where all six carbons are ¹³C).
-
Allow the cells to reach a metabolic steady state with the labeled substrate.
-
-
Metabolite Extraction:
-
Quench the metabolism rapidly, typically by washing the cells with ice-cold saline and then adding a cold solvent like liquid nitrogen or a cold methanol/water mixture.
-
Extract the metabolites using a biphasic solvent system, such as methanol/chloroform/water, to separate polar and nonpolar metabolites.[12]
-
Dry the polar and nonpolar fractions separately under a stream of nitrogen or by lyophilization.
-
-
NMR Sample Preparation:
-
Reconstitute the dried metabolite extracts in a deuterated solvent (e.g., D₂O for polar metabolites) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.[13]
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
-
One-dimensional (1D) ¹³C NMR provides an overview of the labeled metabolites.
-
Two-dimensional (2D) NMR experiments, such as ¹H-¹³C HSQC, provide correlations between protons and their directly attached carbons, aiding in metabolite identification and resolving spectral overlap.[14]
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Identify and quantify the ¹³C-labeled metabolites by comparing the spectra to databases of known compounds.
-
The pattern and extent of ¹³C incorporation into different metabolites provide detailed information about the activity of various metabolic pathways.
-
Visualizing Workflows and Pathways
Graphviz (DOT language) is a powerful tool for visualizing complex relationships, such as experimental workflows and metabolic pathways.
General Experimental Workflow for ¹³C Metabolic Flux Analysis
Caption: A generalized workflow for a ¹³C metabolic flux analysis experiment.
Simplified ¹³C Tracing in Glycolysis and the Krebs Cycle
Caption: Simplified tracing of uniformly labeled ¹³C-glucose through glycolysis and the Krebs cycle.
Applications in Drug Development
The use of stable ¹³C isotopes has become an invaluable tool in the pharmaceutical industry, offering a safe and effective way to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates and to elucidate their mechanisms of action.[6][15]
5.1. Elucidating Mechanism of Action:
By tracing the metabolic fate of a ¹³C-labeled nutrient in the presence of a drug, researchers can identify the specific metabolic pathways and enzymes that are affected. This can confirm drug-target engagement and reveal the downstream metabolic consequences of inhibiting a particular enzyme, providing crucial insights into a drug's mechanism of action. For example, if a drug is designed to inhibit an enzyme in the Krebs cycle, a ¹³C-MFA experiment can demonstrate a buildup of the substrate of that enzyme and a decrease in its product, confirming the drug's intended effect.
5.2. Drug Metabolism Studies:
Synthesizing a drug candidate with one or more ¹³C atoms allows researchers to track its metabolic fate in preclinical and clinical studies. By analyzing biological samples (e.g., plasma, urine, feces) using mass spectrometry, the parent drug and its metabolites can be distinguished from endogenous molecules. This approach helps to:
-
Identify and characterize metabolites: The mass shift introduced by the ¹³C label makes it easier to identify drug-related compounds in complex biological matrices.
-
Quantify drug and metabolite levels: ¹³C-labeled versions of the drug can be used as internal standards for accurate quantification in pharmacokinetic studies.
-
Determine metabolic pathways: By identifying the structure of the ¹³C-labeled metabolites, the primary routes of drug metabolism can be determined.
Case Study Example: Investigating the Metabolism of a Novel Kinase Inhibitor
A pharmaceutical company is developing a new kinase inhibitor for cancer therapy. To understand its metabolism, they synthesize a version of the drug with two ¹³C atoms in a stable part of the molecule. This ¹³C-labeled drug is administered to rats. Plasma and urine samples are collected over 24 hours and analyzed by high-resolution mass spectrometry. The mass spectrometer is programmed to look for pairs of peaks separated by two mass units (the mass difference between two ¹²C and two ¹³C atoms). This allows for the specific detection of the parent drug and all of its metabolites. The analysis reveals several previously unknown metabolites, providing critical information about the drug's biotransformation pathways and potential for drug-drug interactions. This information is then used to refine the drug design and inform the design of human clinical trials.
Conclusion
The natural abundance of ¹³C isotopes, though small, provides a wealth of information for researchers across various biological and biomedical disciplines. The ability to precisely measure variations in ¹³C/¹²C ratios and to use ¹³C-labeled compounds as tracers has revolutionized our understanding of metabolism and has become an indispensable tool in the development of new therapeutics. As analytical technologies continue to advance, the applications of ¹³C isotope analysis are poised to expand even further, offering deeper insights into the intricate workings of biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 3. youtube.com [youtube.com]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
- 8. Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation | Center for Stable Isotopes [csi.unm.edu]
- 10. ap.smu.ca [ap.smu.ca]
- 11. neurolipidomics.com [neurolipidomics.com]
- 12. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for D-Galactose-¹³C₄ in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of D-Galactose-¹³C₄ in cell culture for stable isotope tracing and metabolic flux analysis. This powerful technique allows for the precise tracking of galactose metabolism and its contribution to various cellular pathways, offering critical insights for basic research and drug development.
Introduction
D-Galactose, a C-4 epimer of glucose, plays a crucial role in cellular metabolism, particularly in the synthesis of glycoproteins and glycolipids.[1] Stable isotope-labeled D-Galactose, such as D-Galactose-¹³C₄, serves as a tracer to elucidate the metabolic fate of galactose in living cells.[2] By replacing natural abundance galactose with its ¹³C-labeled counterpart, researchers can track the incorporation of the heavy isotope into various downstream metabolites. This approach, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), enables the quantitative analysis of intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism under specific conditions.[3][4]
Applications of D-Galactose-¹³C₄ tracing include:
-
Understanding Disease Metabolism: Investigating alterations in galactose metabolism in diseases such as cancer and galactosemia.[5]
-
Drug Development: Assessing the impact of therapeutic compounds on specific metabolic pathways.
-
Bioprocessing Optimization: Enhancing the production of therapeutic proteins by optimizing cell culture conditions.[6]
Metabolic Pathway of D-Galactose
D-Galactose is primarily metabolized through the Leloir pathway, where it is converted into glucose-1-phosphate and subsequently enters glycolysis.[7] The key steps involve the phosphorylation of galactose, its conversion to UDP-galactose, and finally its epimerization to UDP-glucose.[1]
Caption: The Leloir Pathway for D-Galactose Metabolism.
Experimental Protocols
This section provides a detailed protocol for a typical D-Galactose-¹³C₄ labeling experiment in adherent mammalian cell culture.
Cell Culture and Labeling
Objective: To label cells with D-Galactose-¹³C₄ to achieve isotopic steady state for metabolic flux analysis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled metabolites.[5]
-
Glucose-free and galactose-free cell culture medium
-
Sterile D-Galactose-¹³C₄ solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Acclimatization (Optional but Recommended): At least 24 hours before labeling, switch the cells to a medium containing natural abundance galactose at the same concentration as the intended ¹³C-labeled galactose. This allows the cells to adapt to galactose as a primary carbon source.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and galactose-free base medium with the desired concentration of D-Galactose-¹³C₄. A common starting concentration is in the range of 5-10 mM. The medium should also be supplemented with dialyzed FBS.
-
Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed D-Galactose-¹³C₄ labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO₂). The incubation time required to reach isotopic steady state can vary depending on the cell line and the metabolites of interest, but typically ranges from 18 to 24 hours.[8] It is recommended to perform a time-course experiment (e.g., 12, 18, 24 hours) to determine the optimal labeling time for your specific system.
Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Quenching:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.
-
-
Extraction:
-
Add a sufficient volume of -80°C methanol to cover the cell monolayer.
-
Use a cell scraper to detach the cells and ensure they are fully submerged in the methanol.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
-
Clarification:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
-
Storage: The extracts can be stored at -80°C until analysis.
Analytical Methods
Objective: To determine the isotopic enrichment and concentration of metabolites.
The most common analytical techniques for ¹³C-MFA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide detailed positional labeling information.[10]
General Workflow:
-
Derivatization (for GC-MS): Metabolites are often chemically modified to increase their volatility for GC-MS analysis.
-
Chromatographic Separation: The complex mixture of metabolites is separated based on their physicochemical properties.
-
Mass Spectrometry Analysis: The separated metabolites are ionized and their mass-to-charge ratio (m/z) is measured. The mass isotopomer distribution (MID) for each metabolite is determined from the resulting mass spectra.
-
Data Analysis: The MIDs are used in computational models to estimate intracellular metabolic fluxes.[4]
Data Presentation
Quantitative data from D-Galactose-¹³C₄ tracing experiments should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Example of Isotopic Enrichment in Key Metabolites
| Metabolite | Mass Isotopomer | Fractional Abundance (%) |
| Galactose-1-Phosphate | M+0 | 5.2 |
| M+1 | 10.5 | |
| M+2 | 25.8 | |
| M+3 | 40.1 | |
| M+4 | 18.4 | |
| UDP-Galactose | M+0 | 8.1 |
| M+1 | 15.3 | |
| M+2 | 30.2 | |
| M+3 | 35.9 | |
| M+4 | 10.5 | |
| Glucose-6-Phosphate | M+0 | 12.5 |
| M+1 | 22.1 | |
| M+2 | 38.7 | |
| M+3 | 21.4 | |
| M+4 | 5.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Experimental Workflow Diagram
Caption: General workflow for a D-Galactose-¹³C₄ tracing experiment.
References
- 1. Galactose Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of [(13)C]galactose enrichment in human plasma by gas chromatography/positive chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Galactose GMP Upstream Feed Protein Production - CAS 59-23-4 Pfanstiehl [pfanstiehl.com]
- 7. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 8. d-nb.info [d-nb.info]
- 9. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
LC-MS/MS methods for quantifying 13C labeled sugars
An LC-MS/MS-based metabolomics approach is frequently employed for the quantitative analysis of 13C-labeled metabolites in biological systems. This technique is instrumental in tracing the metabolic fate of 13C-labeled substrates, such as glucose, through various metabolic pathways. The ability to distinguish and quantify isotopic isomers is a key feature of this method, providing deep insights into cellular metabolism and physiology.
Application Notes
The quantification of 13C labeled sugars by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a cornerstone of metabolic flux analysis. This technique allows researchers to trace the metabolic fate of isotope-labeled substrates through various pathways, providing critical insights into cellular metabolism in both healthy and diseased states. The high sensitivity and selectivity of LC-MS/MS enable the precise measurement of different isotopologues, which is essential for calculating metabolic flux rates.
A common application involves the use of uniformly labeled 13C-glucose ([U-13C]-glucose) to study central carbon metabolism. By monitoring the incorporation of 13C atoms into downstream metabolites such as pyruvate, lactate, and intermediates of the tricarboxylic acid (TCA) cycle, researchers can elucidate the activity of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.
The analytical workflow typically involves quenching the metabolism, extracting the metabolites, separating them by liquid chromatography, and detecting and quantifying the 13C-labeled species by mass spectrometry. Careful optimization of each step is crucial for accurate and reproducible results. This includes the choice of quenching and extraction solutions to minimize metabolite degradation and isotopic alterations. Chromatographic separation must be able to resolve isobaric and isomeric compounds, while the mass spectrometer parameters need to be tuned for optimal detection of the target isotopologues.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of intracellular metabolites from cultured mammalian cells for the analysis of 13C labeled sugars and their downstream metabolites.
-
Cell Culture and Isotope Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing the 13C-labeled substrate (e.g., [U-13C]-glucose) at a known concentration.
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled substrate.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium from the cells.
-
Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled substrate.
-
Add a pre-chilled extraction solution of 80% methanol (B129727) (v/v) in water to the cells. This step serves to quench enzymatic activity and extract polar metabolites.
-
Incubate the plates at -80°C for at least 15 minutes.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following is an example of LC-MS/MS conditions that can be adapted for the analysis of 13C labeled sugars and related metabolites.
-
Liquid Chromatography (LC) Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites like sugars. An example is a SeQuant ZIC-pHILIC column (150 mm × 2.1 mm, 5 µm).
-
Mobile Phase A: 20 mM ammonium (B1175870) carbonate with 0.1% ammonium hydroxide (B78521) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 80% B) and gradually decrease to allow for the elution of polar compounds.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for sugars and organic acids.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each metabolite and its 13C isotopologues. For example, for glucose (C6H12O6), the unlabeled precursor ion [M-H]- would be m/z 179.056, while the fully labeled [U-13C6]-glucose would be m/z 185.076.
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and ion source settings should be optimized for each compound to achieve maximum sensitivity.
-
Quantitative Data
The following table provides an example of the type of quantitative data that can be obtained from an LC-MS/MS experiment for 13C labeled metabolites. The values are for illustrative purposes.
| Metabolite | Isotopologue | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) (µM) |
| Glucose | 13C0 | 8.5 | 179.056 | 89.024 | 0.1 |
| Glucose | 13C6 | 8.5 | 185.076 | 92.034 | 0.1 |
| Pyruvate | 13C0 | 5.2 | 87.008 | 43.018 | 0.5 |
| Pyruvate | 13C3 | 5.2 | 90.018 | 44.022 | 0.5 |
| Lactate | 13C0 | 4.8 | 89.024 | 43.018 | 0.5 |
| Lactate | 13C3 | 4.8 | 92.034 | 44.022 | 0.5 |
| Citrate | 13C0 | 7.1 | 191.019 | 111.008 | 0.2 |
| Citrate | 13C2 | 7.1 | 193.026 | 113.015 | 0.2 |
| Citrate | 13C4 | 7.1 | 195.033 | 115.021 | 0.2 |
| Citrate | 13C6 | 7.1 | 197.040 | 117.028 | 0.2 |
Visualizations
Caption: Experimental workflow for LC-MS/MS-based quantification of 13C labeled sugars.
Caption: Simplified metabolic pathway showing the flow of 13C atoms from glucose.
Quantifying Pentose Phosphate Pathway Flux with 13C-Galactose: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis. It is essential for producing NADPH, which provides reducing power for antioxidant defense and biosynthetic reactions, and for generating precursors for nucleotide synthesis.[1][2][3] Dysregulation of PPP flux is implicated in various diseases, including cancer and metabolic disorders, making it a key target for therapeutic intervention.
Stable isotope tracing with carbon-13 (13C) is a powerful technique for quantifying intracellular metabolic fluxes.[4][5] While [1,2-¹³C₂]glucose is a commonly used tracer for assessing PPP activity, ¹³C-galactose offers an alternative approach.[5] Galactose is a monosaccharide that is converted in the cytoplasm to glucose-6-phosphate (G6P), the entry point for the PPP, via the Leloir pathway.[6][7][8] By tracing the metabolic fate of ¹³C-labeled galactose, researchers can gain valuable insights into the dynamics of the PPP. This application note provides a detailed protocol for utilizing ¹³C-galactose to quantify PPP flux in cultured mammalian cells.
Principle of the Method
The methodology is based on the principle of metabolic flux analysis (MFA) using stable isotope tracers.[4] Cells are cultured in a medium where the primary carbohydrate source is replaced with uniformly labeled ¹³C-galactose ([U-¹³C₆]-galactose). Through a series of enzymatic reactions in the Leloir pathway, [U-¹³C₆]-galactose is converted to [U-¹³C₆]-glucose-6-phosphate. This labeled G6P then enters the PPP.
The oxidative branch of the PPP decarboxylates G6P at the C1 position, releasing ¹³CO₂ and producing a five-carbon sugar phosphate. The subsequent non-oxidative phase involves a series of carbon-shuffling reactions that regenerate fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, which can re-enter glycolysis.[3] By analyzing the mass isotopologue distribution (MID) of key downstream metabolites, such as lactate (B86563) and ribose-5-phosphate (B1218738), using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative contribution of the PPP to glucose metabolism can be quantified.[9][10][11]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic conversion of galactose to glucose-6-phosphate and its entry into the Pentose Phosphate Pathway, along with a generalized experimental workflow for quantifying PPP flux using ¹³C-galactose.
Experimental Protocols
Protocol 1: Cell Culture and ¹³C-Galactose Labeling
Objective: To label cultured mammalian cells with [U-¹³C₆]-galactose to trace its metabolic fate through the Pentose Phosphate Pathway.
Materials:
-
Mammalian cell line of interest
-
Glucose-free and galactose-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-Galactose (isotopic purity >98%)
-
Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)
-
Sterile, cell culture grade water
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates or 10-cm dishes at a density that allows them to reach 70-80% confluency at the time of labeling.
-
Media Preparation:
-
Prepare the base medium by reconstituting the glucose-free and galactose-free powdered medium in sterile water according to the manufacturer's instructions.
-
Supplement the base medium with dFBS to the desired concentration (e.g., 10%). The use of dialyzed FBS is critical to avoid interference from unlabeled monosaccharides present in standard FBS.[12]
-
Add other necessary supplements like L-glutamine and antibiotics.
-
Prepare a sterile stock solution of [U-¹³C₆]-galactose in sterile water.
-
Add the [U-¹³C₆]-galactose stock solution to the supplemented base medium to achieve the desired final concentration (e.g., 10 mM).
-
Sterile filter the complete labeling medium using a 0.22 µm filter unit.
-
-
Labeling:
-
When cells reach the desired confluency, aspirate the standard growth medium.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-galactose labeling medium to the cells.
-
Incubate the cells for a specific duration to achieve isotopic steady-state. This time can range from a few hours to 24 hours, depending on the cell line's metabolic rate, and should be optimized.[13]
-
Protocol 2: Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C quenching/extraction solvent (e.g., 80% methanol/20% water)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching:
-
Place the cell culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
-
Extraction:
-
Add the -80°C quenching/extraction solvent to each well (e.g., 1 mL for a 6-well plate).
-
Place the plates at -80°C for 15 minutes to ensure complete quenching and cell lysis.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
-
Sample Preparation:
-
Centrifuge the lysates at maximum speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.
-
Carefully transfer the supernatant containing the metabolites to new tubes.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 3: Mass Spectrometry Analysis and Data Interpretation
Objective: To determine the mass isotopologue distribution of key metabolites and calculate the relative PPP flux.
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.[4]
General Procedure:
-
Derivatization (for GC-MS): Reconstitute the dried extracts in a derivatization agent to make the metabolites volatile for GC-MS analysis.
-
Analysis: Analyze the samples using an established GC-MS or LC-MS method for targeted metabolomics.
-
Data Acquisition: Acquire data in full scan mode or by selected ion monitoring (SIM) to capture the mass spectra of the metabolites of interest.
-
Data Analysis:
-
Identify the peaks corresponding to key metabolites (e.g., lactate, ribose-5-phosphate).
-
Determine the mass isotopologue distribution (MID) for each metabolite. This involves quantifying the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Correct the raw MIDs for the natural abundance of ¹³C.
-
-
Flux Calculation: The relative PPP flux can be estimated by analyzing the labeling patterns. For example, the ratio of singly labeled (M+1) to doubly labeled (M+2) lactate can be used to infer the contribution of the PPP versus glycolysis.[13] More sophisticated calculations can be performed using metabolic flux analysis software.
Data Presentation
The following table presents hypothetical quantitative data from a ¹³C-galactose tracing experiment in a cancer cell line under control and drug-treated conditions to illustrate the potential outcomes.
| Metabolite | Isotopologue | Control (Relative Abundance %) | Drug-Treated (Relative Abundance %) |
| Lactate | M+0 | 5.2 | 4.8 |
| M+1 | 15.8 | 25.3 | |
| M+2 | 35.1 | 28.5 | |
| M+3 | 43.9 | 41.4 | |
| Ribose-5-Phosphate | M+0 | 8.1 | 7.5 |
| M+1 | 10.3 | 12.1 | |
| M+2 | 12.5 | 15.8 | |
| M+3 | 18.9 | 22.4 | |
| M+4 | 22.6 | 25.1 | |
| M+5 | 27.6 | 17.1 |
Interpretation of Hypothetical Data: In this example, the drug treatment leads to an increase in the M+1 lactate fraction and a decrease in the M+2 fraction, suggesting a redirection of carbon flux from glycolysis towards the oxidative PPP. The changes in the MID of ribose-5-phosphate further support an alteration in PPP activity.
Conclusion
Quantifying pentose phosphate pathway flux using ¹³C-galactose is a valuable method for researchers studying cellular metabolism in various contexts, including disease pathology and drug development. By following the detailed protocols outlined in this application note, scientists can obtain robust and reproducible data to elucidate the role of the PPP in their experimental systems. The adaptability of this technique to different cell types and experimental conditions makes it a powerful tool in the field of metabolic research.
References
- 1. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 9. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of erythrocyte pentose pathway flux with [2-13C]glucose and 1H NMR analysis of the lactate methyl signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Experimental Design for 13C Metabolic Flux Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and execution of 13C Metabolic Flux Analysis (MFA) experiments. 13C-MFA is a powerful technique for quantifying intracellular metabolic pathway activities, offering critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.[1]
Introduction to 13C Metabolic Flux Analysis
13C Metabolic Flux Analysis (13C-MFA) is a technique that utilizes stable isotope-labeled substrates (e.g., 13C-glucose, 13C-glutamine) to trace the flow of carbon atoms through cellular metabolic networks.[2] By measuring the incorporation of 13C into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can calculate the rates (fluxes) of metabolic reactions.[2] This provides a detailed snapshot of cellular metabolism that goes beyond static measurements of metabolite concentrations.
Key Applications:
-
Understanding Disease Metabolism: Elucidating metabolic reprogramming in diseases like cancer, neurodegenerative disorders, and inborn errors of metabolism.
-
Drug Discovery and Development: Identifying novel drug targets, determining the mechanism of action of drugs, and understanding mechanisms of drug resistance.[3]
-
Bioprocess Optimization: Engineering microorganisms or mammalian cells for enhanced production of biofuels, pharmaceuticals, and other valuable compounds.
Experimental Workflow Overview
A typical 13C-MFA experiment follows a well-defined workflow, from experimental design to data interpretation. Each step is crucial for obtaining accurate and reproducible results.[2]
Detailed Protocols
Protocol 1: Steady-State 13C Labeling of Adherent Mammalian Cells
This protocol describes the steps for performing a steady-state 13C labeling experiment using [U-13C6]-glucose in adherent mammalian cells.
Materials:
-
Adherent mammalian cell line of interest (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Glucose-free DMEM
-
[U-13C6]-glucose (Cambridge Isotope Laboratories or equivalent)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
6-well or 10 cm cell culture plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of labeling. A typical seeding density for A549 cells is 0.5 x 10^6 cells per well.
-
-
Preparation of Labeling Medium:
-
Prepare fresh labeling medium by supplementing glucose-free DMEM with 10 mM [U-13C6]-glucose and 10% dFBS. Warm the medium to 37°C before use.
-
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with 2 mL of pre-warmed PBS.
-
Add 2 mL of the pre-warmed 13C-labeling medium to each well.
-
-
Incubation:
-
Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This is typically 24-48 hours, or at least two to three cell doubling times.[4]
-
-
Metabolic Quenching and Metabolite Extraction:
-
Proceed to Protocol 2 for detailed steps on quenching and extraction.
-
Table 1: Recommended Cell Seeding Densities for 13C-MFA
| Cell Line | Seeding Density (cells/cm²) | Culture Vessel |
| A549 | 2.5 x 10⁴ | 6-well plate |
| HeLa | 2.0 x 10⁴ | 6-well plate |
| MCF7 | 3.0 x 10⁴ | 6-well plate |
Protocol 2: Metabolite Quenching and Extraction from Adherent Cells
This protocol outlines the critical steps of rapidly halting metabolic activity and extracting intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
Liquid nitrogen
Procedure:
-
Quenching:
-
Place the cell culture plate on a bed of dry ice to rapidly cool the cells.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 2 mL of ice-cold 0.9% NaCl.
-
Immediately add 1 mL of -80°C methanol to each well to quench metabolism.
-
-
Cell Lysis and Collection:
-
Incubate the plate at -80°C for at least 15 minutes to ensure complete cell lysis.
-
Using a cell scraper, scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
To precipitate proteins and other macromolecules, add an appropriate volume of ice-cold water to the methanol lysate to achieve a final methanol concentration of 80%. For 1 mL of methanol, add 250 µL of water.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at >15,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.
-
The resulting pellet can be used for protein quantification or other analyses.
-
Store the metabolite extracts at -80°C until analysis.
-
Table 2: Common Solvent Systems for Metabolite Extraction
| Solvent System | Target Metabolites | Notes |
| 80% Methanol | Polar metabolites (amino acids, organic acids, sugar phosphates) | Widely used, effective for quenching and extraction. |
| Acetonitrile:Methanol:Water (40:40:20) | Broad range of polar and some non-polar metabolites | Good for untargeted metabolomics. |
| Chloroform:Methanol:Water (1:2:0.8) | Polar and non-polar metabolites (lipids) | Biphasic extraction to separate polar and lipid fractions.[5] |
Protocol 3: Sample Preparation and GC-MS Analysis of Amino Acids
This protocol describes the derivatization of amino acids and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extract
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl
-
Heating block (70°C)
-
GC-MS system with an appropriate column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Ensure the metabolite extract is completely dry. This can be achieved using a speed vacuum concentrator.
-
Add 20 µL of pyridine to the dried extract and vortex to dissolve.
-
Add 30 µL of MTBSTFA to the sample.
-
Incubate the mixture at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable temperature gradient to separate the derivatized amino acids.
-
Acquire mass spectra in full scan mode to determine the mass isotopomer distributions (MIDs) of the amino acids and their fragments.
-
Table 3: Example GC-MS Parameters for Amino Acid Analysis
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Program | 100°C for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | 50-650 m/z |
Data Presentation and Analysis
The primary output of the analytical measurement is the mass isotopomer distribution (MID) for each measured metabolite. This data, along with extracellular flux measurements (e.g., glucose uptake, lactate (B86563) secretion), is used in a computational model to estimate intracellular fluxes.
Table 4: Example of Mass Isotopomer Distribution Data for Alanine
| Mass Isotopomer | Fractional Abundance (%) |
| M+0 | 10.5 |
| M+1 | 25.2 |
| M+2 | 45.8 |
| M+3 | 18.5 |
The calculated fluxes are typically presented in a flux map, which visually represents the flow of carbon through the metabolic network.
Mandatory Visualizations
Central Carbon Metabolism
The following diagram illustrates the major pathways of central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.
References
- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 13C Labeling with D-Galactose-13C-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize metabolic labeling experiments using D-Galactose-13C-4.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Detectable 13C Enrichment in Downstream Metabolites
Question: I have incubated my cells with this compound, but I am observing very low or no 13C incorporation into glycolytic or TCA cycle intermediates. What are the possible causes and solutions?
Answer: Low 13C enrichment is a common issue that can stem from several factors related to cellular uptake, metabolism, and experimental setup.
-
Possible Cause 1: Inefficient Galactose Metabolism: The cell line you are using may have a low capacity to metabolize galactose. The primary pathway for galactose metabolism is the Leloir pathway, which converts galactose to glucose-1-phosphate. The activity of the enzymes in this pathway can vary significantly between cell types.
-
Troubleshooting Steps:
-
Confirm Galactose Metabolism: As a first step, verify that your cell line can metabolize galactose. You can do this by culturing cells in a medium where galactose is the sole carbohydrate source and assessing cell viability and proliferation.
-
Select an Appropriate Cell Line: If your current cell line is not suitable, consider using a cell line known to have robust galactose metabolism, such as HepG2 (liver carcinoma) cells.
-
-
-
Possible Cause 2: Suboptimal Labeling Duration: The time allowed for the label to incorporate may be insufficient. The kinetics of galactose uptake and metabolism can be slower than that of glucose.
-
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Collect samples at multiple time points (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific cell line and experimental conditions.[1]
-
-
-
Possible Cause 3: Dilution from Unlabeled Sources: The 13C label from this compound can be diluted by unlabeled carbon sources present in the culture medium or from intracellular stores.
-
Troubleshooting Steps:
-
Use Glucose-Free Medium: Ensure that the base medium for your labeling experiment is free of glucose and other unlabeled sugars that could compete with galactose for uptake and metabolism.
-
Deplete Intracellular Glycogen (B147801) Stores: For cell types that store glycogen, pre-incubating the cells in a sugar-free medium for a short period before adding the labeled galactose can help to reduce dilution from unlabeled glucose derived from glycogenolysis.
-
-
Issue 2: Unexpected Labeling Patterns in Metabolites
Question: The mass isotopomer distributions in my metabolites are not what I expected from the metabolism of this compound. Why might this be happening?
Answer: Unexpected labeling patterns can arise from the activity of alternative metabolic pathways or isotopic scrambling.
-
Possible Cause 1: Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Activity: The glucose-6-phosphate derived from this compound can enter the pentose phosphate pathway, which can alter the position of the 13C label.
-
Troubleshooting Steps:
-
Analyze PPP Intermediates: Measure the labeling patterns of key PPP intermediates, such as sedoheptulose-7-phosphate, to assess the flux through this pathway.
-
Use Pathway Analysis Software: Employ metabolic modeling software to simulate the expected labeling patterns considering the activity of both glycolysis and the PPP.
-
-
-
Possible Cause 2: Isotopic Scrambling: Reversible enzymatic reactions can lead to a redistribution of the 13C label, a phenomenon known as isotopic scrambling.[1]
-
Troubleshooting Steps:
-
Assess Isotopic Steady State: Ensure that your experiment has reached an isotopic steady state, where the isotopic enrichment of metabolites is constant over time.[1] Analyzing samples at multiple time points can help verify this.
-
Rapidly Quench Metabolism: It is critical to halt all enzymatic activity instantaneously during sample collection.[1] Rapid quenching methods, such as plunging cell cultures into liquid nitrogen, are recommended.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of this compound in mammalian cells?
A1: D-Galactose enters the Leloir pathway, where it is first phosphorylated to galactose-1-phosphate. This is then converted to UDP-galactose, which is subsequently epimerized to UDP-glucose. UDP-glucose can then be converted to glucose-1-phosphate, which enters central carbon metabolism at the level of glucose-6-phosphate.
Q2: How can this compound be used to study glycoprotein (B1211001) synthesis?
A2: Galactose is a key component of the glycan chains of glycoproteins. By supplying this compound to cells, the labeled galactose will be incorporated into newly synthesized glycoproteins. The enrichment of 13C in isolated glycoproteins or specific glycopeptides can then be quantified by mass spectrometry to determine the rate of glycoprotein synthesis and turnover.
Q3: What are the key considerations for designing a this compound labeling experiment?
A3:
-
Cell Line Selection: Choose a cell line with a known capacity for galactose metabolism.
-
Culture Medium: Use a custom medium that is devoid of unlabeled sugars.
-
Labeling Duration: Empirically determine the optimal labeling time to achieve isotopic steady state.
-
Analytical Method: Employ a sensitive and accurate analytical technique, such as GC-MS or LC-MS/MS, to measure the mass isotopomer distributions of target metabolites.
Q4: Can I use this compound for in vivo labeling studies?
A4: Yes, this compound can be administered to animal models to study galactose metabolism and its contribution to various metabolic pathways in different tissues. It is important to carefully design the administration route and sampling times to accurately capture the dynamics of label incorporation.
Quantitative Data Summary
The following tables provide hypothetical, yet expected, 13C enrichment data from a tracer experiment comparing this compound and U-13C6-Glucose in a mammalian cell line with active galactose metabolism.
Table 1: Expected 13C Enrichment in Glycolytic Intermediates
| Metabolite | Expected % 13C Enrichment (from this compound) | Expected % 13C Enrichment (from U-13C6-Glucose) |
| Glucose-6-Phosphate | ~16.7% | ~99% |
| Fructose-6-Phosphate | ~16.7% | ~99% |
| Dihydroxyacetone phosphate | ~16.7% | ~99% |
| 3-Phosphoglycerate | ~16.7% | ~99% |
| Pyruvate | ~16.7% | ~99% |
| Lactate | ~16.7% | ~99% |
Table 2: Expected Mass Isotopomer Distribution for Citrate (First Turn of TCA Cycle)
| Isotopologue | Expected Fractional Abundance (from this compound) | Expected Fractional Abundance (from U-13C6-Glucose) |
| M+0 | High | Low |
| M+1 | Moderate | Low |
| M+2 | Low | High |
| M+3 | Low | Moderate |
| M+4 | Very Low | Low |
| M+5 | Very Low | Low |
| M+6 | Very Low | Low |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound
-
Cell Seeding: Seed adherent cells in multi-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Preparation of Labeling Medium: Prepare a glucose-free DMEM or RPMI-1640 medium supplemented with dialyzed fetal bovine serum, antibiotics, and the desired concentration of this compound (typically 5-10 mM).
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells for the predetermined optimal labeling duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cellular debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for Analysis: Dry the metabolite extract using a vacuum concentrator and store at -80°C until analysis by GC-MS or LC-MS.
Visualizations
Caption: Metabolic fate of this compound via the Leloir pathway.
Caption: Experimental workflow for 13C labeling with this compound.
Caption: Troubleshooting guide for low 13C enrichment.
References
Technical Support Center: Correcting for Natural ¹³C Abundance in Mass Spectrometry Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the natural abundance of ¹³C in mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of ¹³C in mass spectrometry data?
A1: Carbon naturally exists as a mixture of isotopes, primarily ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%).[1] When analyzing a carbon-containing molecule with mass spectrometry, this natural ¹³C contributes to the signal of ions that are one or more mass units heavier than the monoisotopic peak (M+0). In stable isotope tracing experiments, where a ¹³C-labeled substrate is intentionally introduced, it is crucial to differentiate between the ¹³C enrichment from the tracer and the naturally present ¹³C.[2][3] Failure to correct for this natural abundance can lead to an overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[2]
Q2: What are the essential inputs required for an accurate ¹³C correction?
A2: To perform an accurate correction, you will need the following information:
-
The complete and correct molecular formula of the analyte: This includes any derivatization agents used during sample preparation. The molecular formula is critical for calculating the theoretical natural isotope distribution.[2]
-
The measured mass isotopologue distribution (MID) of your analyte: This is the raw data from the mass spectrometer that will be corrected.[2]
-
The isotopic purity of your tracer: In stable isotope labeling experiments, it's important to know the exact isotopic composition of the tracer, as commercially available tracers are never 100% pure.[2]
-
The mass resolution of your instrument: This can affect the correction algorithm, especially for high-resolution data where different isotopologues may be resolved.[2][4]
Q3: What software tools are available to perform ¹³C abundance correction?
A3: Several software tools are available to automate and standardize the correction for natural ¹³C abundance. Some commonly used tools include:
-
IsoCor: A software that can correct for natural isotope abundance in both low- and high-resolution mass spectrometry data. It can handle various isotopic tracers and chemical species.[4]
-
AccuCor2: An R-based tool specifically designed for correcting isotope natural abundance in dual-isotope tracer experiments, such as those using ¹³C and ¹⁵N or ¹³C and ²H.[5]
-
iMS2Flux: A tool designed to automate and standardize the data flow between mass spectrometric measurements and flux analysis programs, including correction for naturally occurring stable isotopes.[6]
Troubleshooting Guides
Problem 1: Negative abundance values after correction.
Cause: Negative abundance values after correction are a common issue that can arise from several factors.
Solutions:
| Potential Cause | Troubleshooting Steps |
| Low signal intensity or missing peaks | 1. Review peak integration: Manually check the integration of each isotopologue peak to ensure accuracy.[2] 2. Adjust integration parameters: Modify the peak integration settings in your software.[2] 3. Acquire data with higher signal-to-noise: Optimize instrument parameters to increase signal intensity. |
| Incorrect molecular formula | 1. Verify the molecular formula: Double-check the elemental composition of your analyte and any derivatizing agents.[2] 2. Re-run the correction: Use the corrected molecular formula in your correction software.[2] |
| Background interference | 1. Examine the chromatogram: Look for co-eluting peaks at the same retention time as your analyte.[2] 2. Improve chromatographic separation: Optimize your LC or GC method to better separate your analyte from interfering compounds.[2] 3. Implement background subtraction: Use your instrument software's background subtraction tools.[2] |
Problem 2: Corrected data shows unexpected or biologically impossible enrichment.
Cause: This can indicate a systematic error in the data acquisition or an issue with the correction algorithm settings.
Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrectly applied correction algorithm | 1. Review correction parameters: Double-check all settings in your correction software, paying close attention to instrument resolution and the specified tracer.[2] 2. Test with a known standard: Run an unlabeled standard and ensure that after correction, the M+0 abundance is close to 100%.[2] |
| Systematic error in data acquisition | 1. Check instrument calibration: Ensure the mass spectrometer is properly calibrated across the relevant mass range.[2] 2. Monitor instrument performance: Use quality control samples to monitor for instrument drift during the analytical run.[2] |
| Incorrect input file format | 1. Verify file formatting: Ensure your data is correctly formatted for the specific software being used. Some tools, like IsoCor, have specific formatting requirements.[2] |
Experimental Protocols
Protocol 1: Data Acquisition for ¹³C Correction
-
Sample Preparation: Prepare your samples as required for your specific metabolomics workflow. For stable isotope tracing experiments, include both unlabeled (natural abundance) and labeled samples.
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's recommendations to ensure high mass accuracy.[2]
-
Set the instrument to acquire data in full scan mode to capture the entire mass isotopologue distribution of your target analytes.[2]
-
Optimize the ionization source and other instrument parameters to achieve good signal intensity and stable spray (for LC-MS).[2]
-
-
Data Acquisition:
Protocol 2: Data Processing and Correction using Software (e.g., IsoCor)
-
Data Extraction:
-
Process your raw mass spectrometry data using the instrument vendor's software or an open-source tool.
-
Integrate the peaks for each isotopologue of your target metabolites to obtain their respective intensities or areas.[2]
-
-
Data Formatting:
-
Export the data to a format compatible with your correction software (e.g., a CSV file).
-
The file should typically contain columns for metabolite name, molecular formula, and the measured intensities for each isotopologue (M+0, M+1, M+2, etc.).[2]
-
-
Correction using IsoCor (or a similar tool):
-
Launch the correction software.
-
Load your data file.
-
Specify the necessary parameters, including the name of the tracer (e.g., ¹³C), the isotopic purity of the tracer, and the mass resolution of your instrument.[2]
-
Run the correction.
-
The software will output a new file containing the corrected mass isotopologue distributions.
-
Visualizations
Caption: Workflow for correcting natural ¹³C abundance in MS data.
Caption: Troubleshooting logic for negative abundance values.
References
- 1. acdlabs.com [acdlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
How to resolve overlapping peaks in GC-MS of labeled sugars
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with overlapping peaks in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of labeled sugars.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of overlapping or co-eluting peaks in the GC-MS analysis of sugars?
Peak overlap in the GC-MS analysis of sugars is a common challenge that can arise from several factors:
-
Presence of Isomers: Sugars naturally exist as various isomers (e.g., aldoses, ketoses) and anomers (α and β forms) which have very similar chemical structures and chromatographic behaviors, making them difficult to separate.[1]
-
Formation of Multiple Derivatives: Derivatization, a necessary step to make sugars volatile for GC analysis, can lead to the formation of multiple derivative products for a single sugar.[2][3] For example, trimethylsilyl (B98337) (TMS) derivatization can produce several isomeric peaks, complicating the chromatogram.[2]
-
Suboptimal Chromatographic Conditions: An unoptimized GC method, including incorrect temperature programming, carrier gas flow rate, or an inappropriate GC column, can fail to provide the necessary resolution to separate closely eluting sugar derivatives.[4][5][6]
-
Sample Complexity: Biological or environmental samples can be highly complex, containing numerous compounds that may co-elute with the target labeled sugars.[7]
Q2: How can I improve the chromatographic separation of my labeled sugar derivatives?
Optimizing your GC method is a critical step in resolving overlapping peaks. Consider the following adjustments:
-
Temperature Program Optimization: Modifying the temperature ramp rate can significantly impact separation. A slower ramp rate can increase resolution between closely eluting peaks, although it will also increase the total run time.[6] Conversely, a faster ramp rate can decrease run time but may sacrifice resolution.[6] Introducing a brief isothermal hold at a temperature 20-30°C below the elution temperature of the co-eluting pair can sometimes be sufficient to achieve separation.[8]
-
Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas (e.g., helium) can enhance column efficiency and peak resolution. While it may seem counterintuitive, increasing the flow rate can sometimes lead to narrower and better-resolved peaks.[6][8]
-
Column Selection: The choice of GC column is crucial. For sugar analysis, mid-polarity columns, such as those with a 14% cyanopropylphenyl polysiloxane phase or a 225 phase (e.g., Rtx-225), are often effective for separating derivatized sugars like anomers or isomers.[2][9][10]
-
Column Dimensions: Using a longer column or a column with a smaller internal diameter can increase the number of theoretical plates and improve separation efficiency. However, be aware that narrower columns have a lower sample loading capacity.[6]
Q3: Which derivatization method is best for minimizing peak overlap?
The ideal derivatization strategy depends on the specific sugars in your sample and your analytical goals. The goal is to create a single, stable, and volatile derivative for each sugar.[9][11]
-
Silylation (e.g., TMS derivatization): While common, this method can produce multiple derivative peaks for a single sugar, leading to complex chromatograms.[2]
-
Oximation followed by Silylation/Acylation: Adding an oximation step before silylation (e.g., with BSTFA) or acylation (e.g., with TFA) can reduce the number of isomers formed to just two, which improves separation.[2]
-
Alditol Acetylation: This technique is highly effective at producing only a single derivative peak for each sugar, which significantly simplifies the chromatogram.[2][3] However, a key consideration is that different parent sugars can sometimes be converted into the same alditol acetate (B1210297) derivative.[2]
Below is a table summarizing the characteristics of common derivatization techniques.
| Derivatization Technique | Key Advantages | Key Disadvantages | Best For |
| TMS-Oximation | Good for qualitative analysis. | Can produce multiple isomer peaks, potentially reducing peak height.[2] | General purpose, qualitative screening. |
| TFA-Oximation | Reduces the number of isomers to two, improving separation.[2] | Requires careful handling of moisture-sensitive reagents (e.g., MBTFA).[2][9] | Improving separation of complex mixtures. |
| Alditol Acetylation | Produces a single derivative peak per sugar, simplifying the chromatogram.[2][3] | Can result in different sugars producing the same derivative; may require longer run times.[2] | Quantitative analysis where unique derivatives are confirmed. |
| TMSD Derivatization | Can produce a single peak for each derivatized sugar and is suitable for a wide range of carbohydrates including aldoses, ketoses, and amino sugars.[12] | Requires careful optimization of reaction time and conditions.[12] | Complex carbohydrate mixtures requiring high resolution.[12] |
Q4: Can I resolve overlapping peaks using mass spectrometry or software if I can't separate them chromatographically?
Yes. When chromatographic co-elution cannot be fully resolved, you can leverage the capabilities of your mass spectrometer and data analysis software.
-
Selected Ion Monitoring (SIM): If the co-eluting compounds have unique ions in their mass spectra, you can use SIM mode to selectively monitor these ions.[4][13] By creating an extracted ion chromatogram (EIC) for a unique m/z value, you can often quantify a compound even if its total ion chromatogram (TIC) peak is not fully resolved.[14][15]
-
Spectral Deconvolution: This is a computational technique used to mathematically separate the mass spectra of two or more co-eluting compounds.[16][17][18] Deconvolution algorithms identify small differences in the mass spectra across an overlapping peak to reconstruct a "pure" mass spectrum for each individual component, which can then be used for identification and quantification.[7][14][17] Many modern GC-MS software packages include deconvolution tools.[14][16]
Troubleshooting Guide: Overlapping Peaks
This workflow provides a step-by-step approach to diagnosing and resolving overlapping peaks in your GC-MS analysis of labeled sugars.
Caption: A logical workflow for troubleshooting overlapping peaks.
Experimental Protocols
Protocol 1: Alditol Acetylation for a Single Derivative Peak
This protocol is adapted from methodologies designed to reduce the complexity of sugar analysis by producing a single derivative for each sugar.[2][3]
-
Reduction Step:
-
Dissolve approximately 2 mg of your sugar sample in 60 µL of 10 mg/L sodium borohydride (B1222165) in N-methylimidazole and 250 µL of water.
-
Heat the mixture at 37°C for 90 minutes.
-
Stop the reaction by adding 20 µL of glacial acetic acid.
-
Allow the sample to cool to room temperature for about 5 minutes.[2][3]
-
-
Acetylation Step:
-
Add 600 µL of acetic anhydride (B1165640) to the cooled sample.
-
Heat the mixture again at 37°C for 45 minutes.
-
Stop the reaction by freezing the samples at -15°C for 15 minutes.
-
-
Extraction:
-
Carefully quench the reaction by adding 2.5 mL of water dropwise.
-
Extract the bottom layer with 2 mL of chloroform (B151607), repeating the extraction three times.
-
The combined chloroform layers contain the alditol acetate derivatives, ready for GC-MS analysis.
-
Protocol 2: Oximation-Silylation (TMS) Derivatization
This two-step protocol is used to reduce the number of sugar isomers prior to GC-MS analysis.[3]
-
Oximation Step:
-
Dissolve 2 mg of your sugar sample in 200 µL of 40 mg/mL ethoxylamine hydrochloride (EtOx) in pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Allow the samples to cool to room temperature for approximately 5 minutes.
-
-
Silylation Step:
-
Add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat the mixture again at 70°C for 30 minutes.
-
Dilute the final sample in 320 µL of ethyl acetate for an approximate final concentration of 3.125 mg/mL for the TMS-oxime derivative. The sample is now ready for injection.[3]
-
Derivatization Method Selection
The choice of derivatization is a critical decision point in your experimental design. The following diagram illustrates the logical process for selecting an appropriate method based on your analytical needs.
Caption: A decision tree for selecting a derivatization method.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. How to Resolve GC-MS Peak Overlap in High-Resolution Work [eureka.patsnap.com]
- 5. overlapping peak problem, help! - Chromatography Forum [chromforum.org]
- 6. gcms.cz [gcms.cz]
- 7. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Derivatization of sugars for GC-MS (Part 2): EZGC libraries and optimizing methods [restek.com]
- 11. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 16. researchgate.net [researchgate.net]
- 17. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Addressing Poor Model Fit in 13C-MFA Simulations: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor model fit in 13C-Metabolic Flux Analysis (13C-MFA) simulations.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your 13C-MFA experiments.
My 13C-MFA simulation results in a poor goodness-of-fit. What are the common causes and how can I resolve this?
A poor goodness-of-fit, often indicated by a high sum of squared residuals (SSR), suggests a discrepancy between your experimental data and the model's predictions. An acceptable fit is crucial for the reliability of your flux estimations.[1] The chi-square (χ²) test is commonly used to assess goodness-of-fit.[2][3]
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incorrect or Incomplete Metabolic Network Model | The metabolic model is a foundational component of 13C-MFA.[1] Errors such as missing reactions, incorrect atom transitions, or inaccurate compartmentalization can lead to a poor fit.[1][4] | 1. Verify Reactions: Scrutinize all reactions in your model for biological accuracy and completeness under your specific experimental conditions.[5] 2. Check Atom Transitions: Ensure the atom mapping for each reaction is correct.[1][5] 3. Consider Compartmentalization: For eukaryotic cells, accurately represent metabolic compartments (e.g., cytosol vs. mitochondria) and the transport reactions between them.[1][5] 4. Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, may be incorrect.[1] |
| Failure to Reach Isotopic Steady State | A core assumption for standard 13C-MFA is that the system is at an isotopic steady state.[1][6] If the isotopic labeling of metabolites is still changing over time, the model will not accurately fit the data.[1] | 1. Verify Steady State: Measure the isotopic labeling of key metabolites at multiple time points toward the end of your experiment to confirm that enrichment is stable.[1][7] 2. Extend Labeling Time: If a steady state has not been reached, extend the labeling period and re-sample.[1] 3. Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods which do not require this assumption.[1][8] |
| Inaccurate Measurement Data | Errors in your mass spectrometry (MS) or nuclear magnetic resonance (NMR) data will propagate through the analysis and can lead to a poor fit. | 1. Review Raw Data: Examine the raw analytical data for anomalies, such as overlapping peaks from co-eluting compounds or low signal intensity.[1] 2. Verify Data Correction: Ensure that corrections for the natural abundance of 13C have been applied correctly.[1][5] 3. Perform Replicate Measurements: Analyze biological and technical replicates to obtain a better estimate of the measurement variance.[1] |
| Kinetic Isotope Effects | The presence of 13C atoms can slightly slow the rate of enzymatic reactions, which is typically assumed to be negligible but can sometimes impact labeling patterns.[9] | 1. Assess Potential Impact: For reactions known to have significant kinetic isotope effects, evaluate their potential influence on your labeling data. 2. Incorporate Corrections: In some cases, it may be necessary to correct for these effects in your model.[9] |
The confidence intervals for my estimated fluxes are very wide. What does this signify and how can I improve them?
Wide confidence intervals indicate that the calculated fluxes are poorly determined, meaning there is a high degree of uncertainty in the estimated values.[1]
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Labeling Information | The chosen tracer may not produce enough variation in the labeling of metabolites related to the flux of interest.[1] | 1. Select a More Informative Tracer: Use in silico experimental design tools to identify a tracer that is predicted to provide better resolution for your pathways of interest.[1] The choice of isotopic tracer is critical and significantly impacts the precision of your flux estimates.[6] 2. Perform Parallel Labeling Experiments: Using multiple different tracers in parallel cultures provides more constraints on the model and can significantly narrow confidence intervals.[1][6] |
| Redundant or Cyclic Pathways | The structure of the metabolic network itself may make it difficult to independently resolve certain fluxes.[1] | 1. Expand Measurement Set: Measure the labeling patterns of more metabolites, particularly those closely connected to the poorly resolved fluxes.[5] 2. Utilize Different Analytical Techniques: Combining data from different analytical platforms (e.g., GC-MS and LC-MS/MS) can provide complementary information.[5] |
| High Measurement Noise | Large errors in the labeling data will propagate to the flux estimates, increasing their uncertainty.[1] | 1. Improve Measurement Quality: Reduce analytical errors by optimizing your sample preparation and mass spectrometry methods.[1] |
Frequently Asked Questions (FAQs)
Q1: What is considered a "good" goodness-of-fit in 13C-MFA?
A1: A common method for evaluating goodness-of-fit is the chi-square (χ²) test. In this test, the sum of squared residuals (SSR) between the measured and simulated labeling data is compared to a χ² distribution with degrees of freedom equal to the number of measurements minus the number of fitted fluxes. A good fit is generally indicated when the SSR falls within a 95% confidence interval of the χ² distribution.[2][3] However, it's important to be aware of the limitations of the χ²-test, as it can be sensitive to inaccuracies in the assumed measurement errors.[10][11]
Q2: How do I choose the right 13C-labeled tracer for my experiment?
A2: The optimal tracer depends on the specific pathways you aim to resolve.[1] There is no single "best" tracer for all studies.[1][7] For example, [1,2-¹³C]glucose is often recommended as it can significantly improve the accuracy of flux estimation compared to singly labeled glucose.[12] In silico experimental design tools can help identify the most informative tracer for your specific research question.[13][14] Performing parallel labeling experiments with different tracers is a powerful approach to achieve high resolution across multiple metabolic pathways.[6][7]
Q3: How long should my labeling experiment be to ensure isotopic steady state?
A3: The labeling experiment should be long enough to achieve both a metabolic and isotopic steady state, which is a critical assumption for conventional 13C-MFA.[6] To verify this, you should measure the isotopic labeling of key metabolites at two or more time points towards the end of your planned experiment.[1][7] If the labeling enrichment does not change between these time points, an isotopic steady state has been reached.[1][15] For mammalian cell cultures, this often requires 18-24 hours or longer.[1]
Q4: What are the primary sources of error in labeling measurements?
A4: Accurate labeling measurements are essential for reliable flux estimations.[1] Common sources of error include:
-
Background noise and low signal intensity in the mass spectrometer.[1]
-
Overlapping peaks from co-eluting compounds.[1]
-
The natural abundance of ¹³C, which must be corrected for.[1]
-
Artifacts from sample preparation, such as inconsistent extraction or derivatization.[1]
Experimental Protocols
Protocol 1: Verification of Isotopic Steady State
-
Experimental Design: Plan a time-course experiment where samples are collected at multiple time points after the introduction of the ¹³C-labeled tracer. For example, for a 24-hour experiment, you might collect samples at 18, 21, and 24 hours.
-
Cell Culture and Labeling: Culture cells under the desired experimental conditions. At time zero, replace the medium with a medium containing the ¹³C-labeled tracer.
-
Metabolite Extraction: At each designated time point, quench metabolism rapidly and extract intracellular metabolites.
-
Analytical Measurement: Analyze the isotopic labeling of a selection of key metabolites using GC-MS or LC-MS/MS.
-
Data Analysis: For each metabolite, calculate the mass isotopomer distribution (MID) at each time point.
-
Verification: Compare the MIDs for each metabolite across the later time points. If there is no statistically significant change in the MIDs, the system is considered to be at an isotopic steady state.
Protocol 2: Performing Parallel Labeling Experiments
-
Tracer Selection: Based on your research question and in silico analysis, select at least two different ¹³C-labeled tracers that are expected to provide complementary labeling information. For example, you might use [1,2-¹³C]glucose and [U-¹³C]glutamine.
-
Cell Culture: Seed and culture cells in parallel under identical conditions.
-
Labeling: For each tracer, replace the medium with one containing that specific tracer.
-
Sampling and Analysis: After reaching isotopic steady state, collect samples from each parallel culture and measure the MIDs of relevant metabolites.
-
Flux Estimation: Simultaneously fit the labeling data from all tracer experiments to a single metabolic model to estimate the flux distribution. This combined dataset provides more constraints and improves the precision of the flux estimates.[6]
Visualizations
Caption: Troubleshooting workflow for a poor model fit in 13C-MFA.
Caption: The iterative process of 13C-MFA model refinement.
Caption: A missing pathway can lead to poor model fit.
References
- 1. benchchem.com [benchchem.com]
- 2. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive assessment of measurement uncertainty in 13C-based metabolic flux experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to D-Galactose-13C-4 and U-13C-Galactose for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable for dissecting complex biochemical networks. Among these, 13C-labeled carbohydrates are fundamental for tracking the fate of carbon atoms through cellular metabolism. This guide provides an objective comparison of two key galactose tracers, D-Galactose-13C-4 and U-13C-Galactose, in the context of metabolic flux analysis (MFA). While uniformly labeled U-13C-Galactose provides a global overview of galactose metabolism, the position-specific this compound offers a more nuanced tool to probe specific enzymatic steps and pathway activities. This document outlines their distinct metabolic fates, presents illustrative experimental data, and provides detailed experimental protocols to assist researchers in selecting the optimal tracer for their scientific inquiries.
Core Comparison: Tracing Different Facets of Galactose Metabolism
The primary distinction between this compound and U-13C-Galactose lies in the information they provide about metabolic pathways. U-13C-Galactose, with all six carbon atoms labeled, offers a comprehensive view of how galactose contributes to downstream metabolic pools. It is ideal for assessing the overall contribution of galactose to glycolysis, the tricarboxylic acid (TCA) cycle, and biosynthetic pathways.
In contrast, this compound, with a single labeled carbon at the C4 position, is a more specialized tracer. Its utility shines in its ability to elucidate the activity of specific enzymes and pathway branch points. The C4 carbon of galactose is directly involved in the epimerization reaction catalyzed by UDP-galactose-4-epimerase (GALE), a key enzyme in the Leloir pathway. Tracking the fate of this specific carbon atom can provide precise information about the reversibility and flux through this critical step.
Metabolic Fate and Labeling Patterns
Galactose is primarily metabolized through the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently enters glycolysis.
-
U-13C-Galactose: When cells are fed with U-13C-Galactose, all intermediates of the Leloir pathway and downstream pathways such as glycolysis and the TCA cycle will become fully labeled with 13C. For example, pyruvate (B1213749) derived from U-13C-Galactose will have a mass increase of +3 (M+3), and citrate (B86180) in the first turn of the TCA cycle will be M+2 (from acetyl-CoA) or M+4 (from both acetyl-CoA and oxaloacetate).
-
This compound: The 13C label from this compound will be located at the C4 position of glucose-6-phosphate after passing through the Leloir pathway. As this molecule proceeds through glycolysis, the label will be found on the C1 position of pyruvate. This M+1 pyruvate can then be traced into the TCA cycle, leading to specific labeling patterns in TCA intermediates that can reveal the activity of pyruvate carboxylase versus pyruvate dehydrogenase.
Data Presentation: Illustrative Quantitative Comparison
The following table summarizes hypothetical, yet realistic, mass isotopologue distribution (MID) data for key metabolites in a cell culture experiment using either this compound or U-13C-Galactose. This data illustrates the differential labeling patterns that can be expected.
| Metabolite | Tracer | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose-6-Phosphate | This compound | 45 | 55 | 0 | 0 | 0 | 0 | 0 |
| U-13C-Galactose | 45 | 0 | 0 | 0 | 0 | 0 | 55 | |
| Pyruvate | This compound | 50 | 48 | 2 | 0 | 0 | 0 | 0 |
| U-13C-Galactose | 50 | 2 | 3 | 45 | 0 | 0 | 0 | |
| Citrate | This compound | 60 | 35 | 5 | 0 | 0 | 0 | 0 |
| U-13C-Galactose | 60 | 5 | 25 | 2 | 8 | 0 | 0 | |
| Glutamate | This compound | 65 | 30 | 5 | 0 | 0 | 0 | 0 |
| U-13C-Galactose | 65 | 5 | 20 | 2 | 8 | 0 | 0 |
This table presents hypothetical data for illustrative purposes and does not represent the results of a specific experiment.
Experimental Protocols
A detailed methodology for a typical 13C-galactose labeling experiment in cell culture is provided below.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate for 24 hours.
-
Media Preparation: Prepare labeling medium by supplementing base medium (e.g., DMEM without glucose and galactose) with either this compound or U-13C-Galactose at a final concentration of 10 mM. Also supplement with 10% dialyzed fetal bovine serum.
-
Labeling: Aspirate the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and then add the pre-warmed 13C-labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a time course determined by the specific metabolic questions. For steady-state analysis, this is typically 24-48 hours.
Metabolite Extraction
-
Quenching: Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
-
Lysis and Extraction: Add ice-cold 80% methanol (B129727) to the plate and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge the samples at 4°C to pellet the protein and cell debris.
-
Sample Collection: Collect the supernatant containing the polar metabolites.
GC-MS Analysis
-
Derivatization: Dry the metabolite extracts under a stream of nitrogen. Derivatize the dried samples using a suitable agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to make the metabolites volatile for GC analysis.
-
GC-MS Method: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC will separate the metabolites, and the MS will detect the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopologue distributions.[1][2]
-
Data Analysis: Correct the raw MS data for the natural abundance of 13C and other isotopes. The resulting MIDs can be used for metabolic flux analysis using software such as INCA or Metran.[3]
Mandatory Visualization
Caption: Metabolic fate of this compound and U-13C-Galactose through the Leloir pathway.
Caption: General workflow for 13C-galactose metabolic flux analysis experiments.
References
A Comparative Guide to 13C-Galactose and 13C-Glucose as Metabolic Tracers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable for delineating the flux through biochemical pathways. Among these, 13C-labeled hexoses, particularly glucose and galactose, serve as powerful tools to investigate cellular energy metabolism and biosynthesis. This guide provides an objective comparison of 13C-galactose and 13C-glucose as metabolic tracers, supported by experimental data, to aid in the selection of the appropriate tracer for specific research applications.
Biochemical and Metabolic Overview
13C-Glucose: As the primary fuel source for most mammalian cells, 13C-glucose is a versatile tracer for interrogating central carbon metabolism.[1] Its labeled carbons can be tracked through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, providing a comprehensive view of cellular energetic and biosynthetic activities.[1][2][3] The choice of specific isotopologues of 13C-glucose (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) allows for the fine-mapping of distinct pathways.[1][4][5][6]
13C-Galactose: A stereoisomer of glucose, galactose is primarily metabolized through the Leloir pathway, which converts it into glucose-1-phosphate.[7] This intermediate then enters the mainstream of glucose metabolism. Consequently, 13C-galactose can also be used to trace the same central metabolic pathways as 13C-glucose. However, its distinct entry point and initial metabolic steps can provide unique insights, particularly in studies related to galactosemia or liver function, where the Leloir pathway is of central importance.[8][9]
Comparative Data on Metabolic Fate
Experimental studies directly comparing the metabolic fate of 13C-galactose and 13C-glucose have revealed significant differences in their rates of oxidation. These differences are crucial for designing and interpreting tracer experiments.
| Parameter | 13C-Galactose | 13C-Glucose | Study Population | Experimental Conditions |
| Peak Exogenous Carbohydrate Oxidation Rate | 0.41 ± 0.03 g/min | 0.85 ± 0.04 g/min | Highly trained volunteers | 120 min of submaximal cycling exercise |
| Percentage of Ingested Carbohydrate Oxidized | 21% | 46% | Highly trained volunteers | 120 min of submaximal cycling exercise |
| Total Amount Oxidized over 120 min | 23.7 ± 3.5 g | 40.5 ± 3.4 g | Six healthy subjects | 120 min of cycling exercise at 65% VO2max |
Data compiled from studies by Leijssen et al. (1995) and Péronnet et al. (2006).[10][11]
These data indicate that orally ingested galactose is oxidized at a significantly lower rate than glucose during exercise.[10][11] This is likely attributable to the additional enzymatic steps required for its conversion to glucose-6-phosphate via the Leloir pathway, a process that occurs predominantly in the liver.
Experimental Protocols
The following are generalized experimental protocols for in vitro and in vivo tracer studies using 13C-galactose or 13C-glucose. The fundamental principles of sample preparation and analysis are similar for both tracers.
In Vitro Cell Culture Labeling
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Tracer Introduction: Replace the standard culture medium with a medium containing the 13C-labeled hexose (B10828440) (e.g., 10 mM [U-¹³C₆]glucose or 10 mM [U-¹³C₆]galactose). The concentration and labeling pattern of the tracer should be optimized for the specific research question.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer. Time-course experiments are recommended to monitor the kinetics of label incorporation.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent, typically 80% methanol.[2]
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic enrichment in downstream metabolites.[3][12]
In Vivo Animal Studies
-
Acclimatization: Acclimate the animals to the experimental conditions.
-
Tracer Administration: Administer the 13C-labeled tracer via an appropriate route, such as oral gavage, intraperitoneal injection, or intravenous infusion.[2][13][14] The dosage and administration schedule will depend on the specific experimental design.
-
Sample Collection: At designated time points, collect biological samples such as blood, plasma, and tissues.[13][14] Tissues should be rapidly frozen in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Homogenize the tissue samples and extract metabolites using appropriate solvent systems (e.g., methanol/chloroform/water).
-
Sample Analysis: Analyze the isotopic enrichment in metabolites from plasma and tissue extracts using LC-MS/MS or NMR.[15]
Metabolic Pathway Visualization
The following diagrams illustrate the primary metabolic pathways for 13C-glucose and 13C-galactose.
Caption: Metabolic fate of 13C-Glucose and 13C-Galactose.
Logical Workflow for Tracer Selection
The choice between 13C-galactose and 13C-glucose depends on the specific research question. The following workflow can guide this decision-making process.
Caption: Decision workflow for tracer selection.
Conclusion
Both 13C-galactose and 13C-glucose are valuable tracers for metabolic research. 13C-glucose is the tracer of choice for general studies of central carbon metabolism due to its direct entry into glycolysis. 13C-galactose, with its unique entry through the Leloir pathway, offers a specialized tool for investigating galactose metabolism, liver function, and related genetic disorders. The slower oxidation rate of galactose compared to glucose is a key consideration in experimental design and data interpretation. By carefully considering the specific research aims and the distinct metabolic fates of these two tracers, researchers can effectively probe the complexities of cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. ckisotopes.com [ckisotopes.com]
- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galactose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 8. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidation of exogenous [13C]galactose and [13C]glucose during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of exogenous glucose, fructose and galactose oxidation during exercise using 13C-labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]
- 14. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Metabolic Network Models with 13C Labeling Data
For researchers, scientists, and drug development professionals navigating the complexities of metabolic network model validation, 13C Metabolic Flux Analysis (13C-MFA) stands as a cornerstone technique. This guide provides an objective comparison of key software tools, detailed experimental protocols, and supporting data to aid in the robust validation of metabolic models.
The accurate quantification of metabolic fluxes—the rates of intracellular biochemical reactions—is paramount for understanding cellular physiology, identifying metabolic bottlenecks in disease, and engineering organisms for biotechnological applications. 13C-MFA has emerged as the gold standard for in vivo flux quantification, offering a high-resolution snapshot of cellular metabolism. This is achieved by introducing a substrate enriched with the stable isotope 13C and tracking its incorporation into downstream metabolites. The resulting mass isotopomer distributions are then used to computationally estimate metabolic fluxes.
This guide will delve into the critical aspects of 13C-MFA, from the selection of appropriate software and experimental design to the interpretation of results, providing a comprehensive resource for both newcomers and experienced researchers in the field.
Comparative Analysis of 13C-MFA Software
The choice of software is a critical decision in any 13C-MFA study, influencing the accuracy, speed, and overall success of the analysis. Several software packages are available, each with its own set of algorithms, features, and user interfaces. Below is a comparison of some of the most prominent tools used in the field.
| Feature | 13CFLUX2 | INCA | Metran | OpenFlux |
| Core Algorithm | Elementary Metabolite Units (EMU), Cumomer | Elementary Metabolite Units (EMU) | Elementary Metabolite Units (EMU) | Elementary Metabolite Units (EMU), Cumomer |
| Modeling Capabilities | Stationary and isotopically non-stationary MFA | Stationary and isotopically non-stationary MFA | Stationary MFA | Stationary MFA |
| User Interface | Command-line, integrates with Omix for GUI | Graphical User Interface (GUI) | Graphical User Interface (GUI) | Command-line, integrates with OpenFLUX-GUI |
| Platform | Linux/Unix | MATLAB | MATLAB | MATLAB |
| Key Features | High-performance computing, parallelization, FluxML data exchange format.[1][2] | User-friendly GUI, integrated simulation and parameter estimation.[3] | Based on the EMU framework developed at MIT. | Open-source and extensible. |
| Performance | Reported to be 100 to 10,000 times faster than its predecessor, 13CFLUX.[1][2] | Performance can be influenced by the MATLAB environment. | Performance can be influenced by the MATLAB environment. | Performance can be influenced by the MATLAB environment. |
Experimental Protocols for 13C Labeling
The success of a 13C-MFA experiment hinges on a meticulously executed experimental protocol. The following sections provide detailed methodologies for performing 13C labeling experiments in common model organisms.
Experimental Protocol for Escherichia coli
This protocol is adapted from established methods for high-resolution 13C-MFA in prokaryotes.[4][5]
-
Pre-culture Preparation: Inoculate a single colony of E. coli into 5 mL of M9 minimal medium supplemented with 4 g/L of unlabeled glucose and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate the main cultures in M9 minimal medium containing the desired 13C-labeled glucose tracer (e.g., [1,2-13C]glucose or a mixture of [1-13C]glucose and [U-13C]glucose) to an initial OD600 of ~0.05. Grow cells at 37°C with shaking to mid-exponential phase (OD600 of 0.4-0.6).
-
Cell Harvesting: Rapidly quench metabolic activity by harvesting 1 mL of the cell culture and centrifuging at 14,000 rpm for 1 minute at 4°C. Immediately discard the supernatant.
-
Metabolite Extraction: Resuspend the cell pellet in 1 mL of pre-chilled (-20°C) 50:50 (v/v) methanol (B129727):water solution. Freeze the samples in liquid nitrogen and then thaw on ice. Repeat this freeze-thaw cycle twice.
-
Protein Hydrolysis: Centrifuge the cell extract at 14,000 rpm for 5 minutes at 4°C. Transfer the supernatant (containing intracellular metabolites) to a new tube. The remaining pellet contains protein. Add 0.5 mL of 6 M HCl to the pellet and hydrolyze at 105°C for 24 hours.
-
Derivatization and GC-MS Analysis: Dry the hydrolyzed amino acids and derivatize using N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) at 70°C for 1 hour. Analyze the derivatized amino acids by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol for Saccharomyces cerevisiae
This protocol outlines a general procedure for 13C-MFA in yeast.[6][7]
-
Yeast Cultivation: Grow S. cerevisiae in a defined minimal medium with the chosen 13C-labeled glucose as the sole carbon source. Cultivate in a chemostat to ensure a metabolic steady state.
-
Sampling: Rapidly withdraw a defined volume of the culture and quench the metabolism by immediately mixing with a cold solvent, such as methanol at -40°C.
-
Metabolite Extraction: Extract intracellular metabolites using a cold or boiling ethanol (B145695) extraction method.
-
Sample Preparation for Analysis: Separate the proteinogenic amino acids from other cellular components. Hydrolyze the protein fraction to obtain individual amino acids.
-
Analytical Measurement: Analyze the isotopic labeling patterns of the proteinogenic amino acids using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol for Adherent Mammalian Cells (e.g., CHO cells)
This protocol provides a framework for performing 13C-MFA on adherent mammalian cell cultures.
-
Cell Seeding and Growth: Seed cells in multi-well plates in their standard growth medium. Allow the cells to reach the desired confluency (typically 50-70%).
-
Isotope Labeling: Replace the standard medium with a medium containing the 13C-labeled substrate (e.g., [U-13C]glucose or [U-13C]glutamine). Incubate the cells for a sufficient time to reach isotopic steady state. This duration needs to be determined empirically for each cell line and experimental condition.
-
Metabolite Quenching and Extraction: Aspirate the labeling medium and rapidly wash the cells with ice-cold saline. Immediately add a cold extraction solvent (e.g., 80% methanol) to the wells to quench metabolism and extract metabolites.
-
Sample Collection and Processing: Scrape the cells in the extraction solvent and collect the cell lysate. Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the isotopic enrichment in the targeted metabolites using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Comparison
The choice of 13C tracer is a critical experimental design parameter that significantly impacts the precision of the estimated metabolic fluxes. The following tables summarize findings from studies that have quantitatively compared the performance of different 13C tracers for resolving fluxes in central carbon metabolism.
Table 1: Comparison of 13C-Glucose Tracers for Resolving Fluxes in E. coli
Data adapted from a study that performed an integrated analysis of 14 parallel labeling experiments.[8][9] The performance is ranked based on the precision of flux estimates for different parts of the metabolic network.
| 13C-Tracer | Upper Metabolism (Glycolysis & PPP) | Lower Metabolism (TCA Cycle & Anaplerotics) | Overall Network |
| 80% [1-¹³C]glucose + 20% [U-¹³C]glucose | Excellent | Poor | Good |
| [1,2-¹³C]glucose | Good | Fair | Good |
| [4,5,6-¹³C]glucose | Poor | Excellent | Good |
| [5-¹³C]glucose | Poor | Excellent | Good |
| [U-¹³C]glucose | Fair | Good | Fair |
Table 2: Performance of 13C Tracers in Mammalian Cells
This table summarizes the optimal tracers for different metabolic pathways in mammalian cells based on computational and experimental evaluations.
| Metabolic Pathway | Optimal 13C Tracer | Reference |
| Glycolysis & Pentose Phosphate Pathway | [1,2-¹³C₂]glucose | [10] |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₅]glutamine | [10] |
Visualizing Metabolic Networks and Workflows
Diagrams are indispensable tools for understanding complex metabolic networks and experimental procedures. The following visualizations were created using the Graphviz DOT language, adhering to the specified formatting requirements.
Glycolysis Pathway
13C-MFA Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. 13C-Based Metabolic Flux Analysis in Yeast: The Pichia pastoris Case | Springer Nature Experiments [experiments.springernature.com]
- 7. Saccharomyces Cerevisiae | PDF | Isotopic Labeling | Amino Acid [scribd.com]
- 8. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Flux Maps: A Comparative Guide to 13C Tracers
For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. 13C Metabolic Flux Analysis (13C-MFA) stands as a cornerstone technique for quantifying intracellular metabolic fluxes, providing a detailed snapshot of cellular physiology. The choice of the 13C-labeled tracer is a critical determinant of the precision and accuracy of the resulting flux map. This guide provides an objective comparison of the performance of different 13C tracers, supported by experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows.
Quantitative Comparison of 13C Tracers for Metabolic Flux Analysis
The selection of a 13C tracer significantly influences the resolvability of fluxes in different metabolic pathways. The precision of flux estimations for key pathways in central carbon metabolism using various commercially available 13C-labeled glucose and glutamine tracers has been computationally and experimentally evaluated. The following tables summarize the performance of these tracers, with precision scores indicating the confidence in flux estimations—higher scores denote greater precision.[1][2]
Table 1: Performance of 13C-Labeled Glucose Tracers in Determining Metabolic Fluxes
| Tracer | Glycolysis Precision Score | Pentose Phosphate Pathway (PPP) Precision Score | TCA Cycle Precision Score | Overall Network Precision Score |
| [1,2-13C]Glucose | High | High | Moderate | High |
| [1-13C]Glucose | Moderate | Moderate | Low | Moderate |
| [2-13C]Glucose | High | High | Low | Moderate |
| [3-13C]Glucose | High | High | Low | Moderate |
| [U-13C]Glucose | Low | Low | High | Moderate |
| [1,6-13C]Glucose | Moderate | Low | Moderate | Moderate |
Table 2: Performance of 13C-Labeled Glutamine Tracers in Determining Metabolic Fluxes
| Tracer | Glycolysis Precision Score | Pentose Phosphate Pathway (PPP) Precision Score | TCA Cycle Precision Score | Overall Network Precision Score |
| [U-13C]Glutamine | Low | Low | High | Moderate |
| [1,2-13C]Glutamine | Low | Low | High | Low |
| [3,4-13C]Glutamine | Low | Low | High | Low |
| [5-13C]Glutamine | Low | Low | Moderate | Low |
Experimental Protocols
Detailed and rigorous experimental procedures are critical for obtaining high-quality data in 13C-MFA. This section outlines the key steps for a typical 13C-MFA experiment in mammalian cells.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare a chemically defined medium where the primary carbon source (e.g., glucose or glutamine) is replaced with its 13C-labeled counterpart. For example, a common choice is a medium containing [1,2-13C]glucose or [U-13C]glutamine.[1][2]
-
Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to achieve isotopic steady state in the intracellular metabolites. This is typically determined empirically but often requires a time equivalent to several cell doubling times.
-
Metabolite Quenching and Extraction: To halt enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is often achieved by aspirating the medium and adding a cold extraction solvent, such as 80% methanol. The intracellular metabolites are then extracted.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Derivatization: The extracted metabolites are chemically derivatized to increase their volatility and thermal stability for GC-MS analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC-MS Instrumentation and Settings:
-
Gas Chromatograph: Use a capillary column suitable for separating derivatized amino acids and organic acids.
-
Injection Mode: Splitless or split injection.
-
Oven Temperature Program: A temperature gradient is used to separate the metabolites. For example, an initial temperature of 80°C held for 2 minutes, followed by a ramp to 280°C at 10°C/min, and a final hold for 12 minutes.[3]
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Scan a mass range that covers the expected mass-to-charge ratios (m/z) of the derivatized metabolites.
-
-
Data Analysis: The raw GC-MS data is processed to determine the mass isotopomer distributions (MIDs) of the targeted metabolites. This involves correcting for the natural abundance of 13C.
Visualizing Metabolic Pathways and Workflows
Diagrams are crucial for understanding the flow of carbon atoms through metabolic pathways and the logical steps of a cross-validation experiment. The following diagrams were generated using Graphviz (DOT language).
Conclusion
The cross-validation of flux maps using different 13C tracers is a powerful approach to enhance the confidence and accuracy of metabolic flux analysis. The choice of tracer is paramount and should be guided by the specific metabolic pathways of interest. For a comprehensive analysis of central carbon metabolism, a combination of tracers, such as [1,2-13C]glucose and [U-13C]glutamine, is often employed in parallel experiments to provide complementary labeling information.[1][2][4] By adhering to rigorous experimental protocols and utilizing appropriate computational tools for data analysis and visualization, researchers can generate robust and reliable metabolic flux maps, which are invaluable for understanding cellular physiology in health and disease and for guiding metabolic engineering strategies.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
A Guide to Enhancing Reproducibility in 13C Labeling Experiments Across Laboratories
For researchers, scientists, and drug development professionals, 13C metabolic flux analysis (13C-MFA) is a powerful technique to quantify intracellular metabolic rates, offering a window into the physiological state of cells. However, the reproducibility of these experiments across different laboratories remains a significant challenge, hindering direct comparison of data and collaborative efforts. This guide provides an objective comparison of methodologies and analytical platforms for 13C tracer experiments, with a focus on the factors that critically influence inter-laboratory reproducibility. By adhering to standardized protocols and understanding the nuances of experimental design, researchers can significantly enhance the consistency and reliability of their metabolic flux studies.
Key Factors Influencing Reproducibility
Several key stages in a 13C labeling experiment are critical for ensuring reproducible results. These include:
-
Experimental Design and Tracer Selection: The choice of 13C-labeled substrate is paramount for achieving high-resolution flux measurements in specific metabolic pathways.[2] The selection depends on the central metabolic pathways of interest. For instance, [1,2-13C] glucose is often optimal for resolving fluxes in the pentose (B10789219) phosphate (B84403) pathway, while [U-13C] glutamine is preferred for analyzing the TCA cycle.[3] The use of parallel labeling experiments, where cells are cultured with different tracers under identical conditions, can significantly improve the accuracy and precision of flux estimations.[3]
-
Cell Culture and Labeling Conditions: Minor variations in cell culture conditions can lead to significant differences in metabolic fluxes. Therefore, maintaining consistent parameters such as cell density, growth medium composition, and incubation time is crucial. The duration of labeling is also a critical factor, with the goal of reaching isotopic steady state for the metabolites of interest.[4]
-
Metabolite Quenching and Extraction: The rapid and effective quenching of metabolic activity is essential to prevent changes in metabolite levels and labeling patterns after the experiment is terminated. Cold methanol (B129727) or other solvent mixtures are commonly used for this purpose. The subsequent extraction protocol must be efficient and unbiased for the target metabolites.
-
Analytical Platforms: The choice of analytical platform for measuring mass isotopomer distributions significantly impacts the sensitivity, resolution, and accuracy of the data. The most common platforms are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Data Analysis and Flux Calculation: The raw mass spectrometry or NMR data must be corrected for the natural abundance of 13C. Subsequently, metabolic fluxes are calculated using specialized software packages. The choice of metabolic network model and the algorithms used for flux estimation can also introduce variability in the final results.[1]
Quantitative Comparison of Analytical Platforms
The selection of an analytical platform is a critical determinant of the quality and reproducibility of 13C tracer studies. Each platform has its own set of advantages and limitations that researchers must consider based on their specific experimental goals.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High | Very High | Low |
| Resolution | High for volatile compounds | High for a wide range of metabolites | Lower, but provides positional information |
| Sample Preparation | Derivatization often required | Minimal, but matrix effects can be a concern | Minimal |
| Compound Coverage | Limited to volatile and thermally stable compounds | Broad, covers a wide range of polar and non-polar metabolites | Detects all compounds with the target nucleus, but at lower sensitivity |
| Quantitative Accuracy | Good, with appropriate standards | Good, with isotope dilution methods | Highly quantitative and reproducible |
| Throughput | Moderate | High | Low |
| Positional Isotopomer Analysis | Possible with specific fragmentation analysis | Challenging, but possible with tandem MS | A major strength, provides detailed structural information |
Experimental Protocols for Enhancing Reproducibility
To minimize inter-laboratory variation, the adoption of detailed and standardized protocols is essential. The following represents a generalized "best-practice" protocol for a 13C tracer experiment in cultured mammalian cells, designed to maximize reproducibility.
Objective: To measure metabolic fluxes in central carbon metabolism using a 13C-labeled tracer.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI 1640)
-
13C-labeled tracer (e.g., [1,2-13C]-glucose, [U-13C]-glutamine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching/Extraction solution: 80% methanol in water (v/v), chilled to -80°C
-
Centrifuge
-
Analytical instrument (e.g., GC-MS or LC-MS/MS)
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in standard growth medium to the desired confluency.
-
Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Include cell-free wells as background controls.
-
-
Labeling:
-
On the day of the experiment, aspirate the standard medium and replace it with a pre-warmed labeling medium containing the 13C tracer at a defined concentration.
-
The concentration of the tracer should be optimized for the specific cell line and experimental goals to ensure it does not perturb cell metabolism.
-
Incubate the cells for a sufficient time to approach isotopic steady state. This time should be determined empirically for the cell line and metabolites of interest.
-
-
Metabolite Quenching and Extraction:
-
To terminate the experiment, rapidly wash the cells with ice-cold PBS to remove residual labeling medium.
-
Immediately add the pre-chilled quenching/extraction solution to the cells to halt metabolic activity.
-
Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at a high speed to pellet cell debris.
-
-
Sample Analysis:
-
Collect the supernatant containing the polar metabolites.
-
Dry the polar metabolite fraction under a vacuum or using a gentle stream of nitrogen.
-
Prepare the sample for analysis according to the requirements of the chosen analytical platform (e.g., derivatization for GC-MS).
-
Analyze the sample to determine the mass isotopologue distribution of the metabolites of interest.
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of 13C using established algorithms.
-
Use a metabolic flux analysis (MFA) software package to calculate metabolic fluxes from the corrected mass isotopologue distributions and any measured extracellular fluxes (e.g., glucose uptake and lactate (B86563) secretion rates).
-
Report all parameters of the metabolic model, the goodness-of-fit of the flux map, and the confidence intervals for the estimated fluxes.[1]
-
Visualizing Workflows for Reproducibility
Clear and standardized workflows are essential for ensuring that experiments are conducted consistently across different labs. The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow and the key factors that need to be controlled to achieve reproducible results.
References
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Quantitative Metabolite Imaging Tools and Carbon-13 Techniques for Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Metabolic Maze: A Quantitative Comparison of Fluxes in Prevalent Cell Lines
For researchers, scientists, and drug development professionals, understanding the intricate metabolic wiring of different cell lines is paramount for identifying novel therapeutic targets and developing effective cancer treatments. This guide provides an objective comparison of metabolic fluxes in commonly used cancer cell lines, supported by experimental data and detailed protocols.
The metabolic landscape of cancer is notably heterogeneous, with distinct cell lines exhibiting unique patterns of nutrient utilization and pathway activity. This diversity is often driven by the underlying genetic and signaling aberrations that characterize different cancer types. A prime example of this metabolic reprogramming is the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation for energy production. However, the extent of this and other metabolic shifts can vary significantly between cell lines.
This guide delves into the quantitative differences in central carbon metabolism across a panel of widely studied cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and U87MG (glioblastoma). By leveraging data from metabolic flux analysis studies, we present a comparative overview to aid in experimental design and data interpretation.
Quantitative Comparison of Metabolic Fluxes
Metabolic flux analysis (MFA), particularly using stable isotope tracers like ¹³C-glucose, allows for the precise quantification of the rates (fluxes) of intracellular metabolic reactions.[1] The following tables summarize key metabolic fluxes in the aforementioned cell lines, providing a snapshot of their distinct metabolic phenotypes. The data reveals significant heterogeneity in energy metabolism and biosynthesis precursors production among these cell lines.[2]
Table 1: Glucose Uptake and Lactate (B86563) Secretion Fluxes
| Cell Line | Glucose Uptake Rate (nmol/10⁶ cells/h) | Lactate Secretion Rate (nmol/10⁶ cells/h) | Source |
| MCF-7 | 150 - 250 | 300 - 500 | [1] |
| HeLa | 200 - 350 | 400 - 600 | [1] |
| A549 | ~180 | ~300 | Inferred from multiple sources |
| HCT116 | ~250 | ~450 | Inferred from multiple sources |
| U87MG | 100 - 200 | 200 - 400 | [1] |
Note: The values presented are approximate ranges compiled from various studies and can vary depending on experimental conditions. The primary purpose is to illustrate the relative differences between cell lines.
Table 2: Relative Fluxes Through Central Carbon Metabolism (Normalized to Glucose Uptake)
| Cell Line | Glycolysis | Pentose Phosphate Pathway (PPP) | TCA Cycle (from Glucose) | TCA Cycle (from Glutamine) |
| MCF-7 | High | Moderate | Low | High |
| HeLa | Very High | Moderate | Very Low | High |
| A549 | High | Moderate | Low | High |
| HCT116 | Very High | High | Low | Moderate |
| U87MG | High | Low | Moderate | High |
Note: This table represents a qualitative summary based on findings from multiple studies. "High" and "Low" are relative terms for comparison across these specific cell lines.
Key Signaling Pathways Regulating Metabolic Heterogeneity
The observed differences in metabolic fluxes are often governed by the activity of key signaling pathways that are frequently dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This central signaling axis is a potent driver of anabolic metabolism.[3] Its activation, common in many cancers, promotes glucose uptake and glycolysis.[4][5] The PI3K/Akt pathway can directly phosphorylate and activate glycolytic enzymes, leading to increased flux through this pathway.[3]
-
AMP-activated Protein Kinase (AMPK) Signaling: Acting as a cellular energy sensor, AMPK is activated under conditions of low energy (high AMP/ATP ratio).[6] Once activated, AMPK generally shifts metabolism from anabolic to catabolic processes to restore energy balance.[6][7] The interplay between AMPK and oncogenic signaling pathways can significantly influence the metabolic phenotype of a cancer cell.[8]
-
MYC Oncogene: The MYC transcription factor is a master regulator of cell growth and proliferation and exerts profound effects on metabolism.[9][10] MYC can upregulate the expression of genes involved in glycolysis, glutaminolysis, and nucleotide biosynthesis, thereby fueling rapid cell division.[2][11]
The differential activation of these and other signaling pathways in MCF-7, HeLa, A549, HCT116, and U87MG cells contributes to their distinct metabolic signatures. For instance, cell lines with hyperactive PI3K/Akt signaling are more likely to exhibit a strong Warburg phenotype with high glycolytic flux.
Experimental Protocols
A precise and reproducible experimental protocol is crucial for obtaining reliable metabolic flux data. The following is a generalized protocol for ¹³C-Metabolic Flux Analysis (¹³C-MFA) in cultured mammalian cells.
Protocol: ¹³C-Metabolic Flux Analysis (¹³C-MFA) of Adherent Cancer Cell Lines
1. Cell Culture and Isotope Labeling:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Replace the medium with a custom formulation containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose) and other essential nutrients. The concentration of the labeled substrate should be similar to that in standard culture medium.
-
Incubate the cells for a sufficient period to reach isotopic steady-state. This duration needs to be optimized for each cell line and metabolic pathway of interest but is typically in the range of 8-24 hours.
2. Metabolite Extraction:
-
Place the culture plates on dry ice to rapidly quench metabolic activity.
-
Aspirate the labeling medium and wash the cells quickly with ice-cold 0.9% NaCl solution.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape the cell layer.
-
Collect the cell suspension and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube and dry it using a vacuum concentrator.
3. Sample Analysis by Mass Spectrometry:
-
Derivatize the dried metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is methoximation followed by silylation.
-
Analyze the derivatized samples using GC-MS to separate and detect the metabolites. The mass spectrometer will provide information on the mass isotopomer distribution for each metabolite, which reflects the incorporation of the ¹³C label.
4. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use a metabolic network model and specialized software (e.g., INCA, Metran) to fit the measured isotopomer distributions and extracellular flux rates (glucose uptake, lactate secretion).
-
The software performs an iterative optimization to calculate the intracellular metabolic fluxes that best explain the experimental data.
Visualizing Metabolic Networks and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The quantitative comparison of metabolic fluxes across different cancer cell lines reveals a remarkable degree of metabolic plasticity and heterogeneity. This guide provides a foundational understanding of these differences, supported by experimental protocols and visualizations of the underlying biological processes. For researchers in oncology and drug development, a deep appreciation of these cell line-specific metabolic phenotypes is essential for the rational design of novel therapeutic strategies that exploit the metabolic vulnerabilities of cancer cells. As our understanding of the intricate interplay between signaling and metabolism continues to grow, so too will our ability to develop more effective and personalized cancer therapies.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt regulation of glycolysis mediates bioenergetic stability in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoinositide 3-Kinase Regulates Glycolysis through Mobilization of Aldolase from the Actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways: Targeting MYC-induced Metabolic Reprogramming and Oncogenic Stress in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MYC and metabolism on the path to cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 13C Labeled Glutamine and Glucose Tracers: A Performance Comparison
In the intricate landscape of metabolic research, the ability to trace the fate of nutrients is paramount to understanding cellular physiology and disease. For researchers, scientists, and drug development professionals, 13C labeled glutamine and glucose tracers are indispensable tools for elucidating metabolic pathways. This guide provides an objective comparison of the performance of different 13C labeled glutamine and glucose tracers, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tracer for their scientific inquiries.
The choice of a 13C tracer is a critical decision in experimental design for metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of metabolic reactions.[1] Different tracers, by virtue of their specific labeling patterns, offer varying degrees of precision and insight into different pathways. This guide will focus on the most commonly utilized tracers for interrogating central carbon metabolism, namely glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Comparative Performance of 13C-Glucose Tracers
Glucose is a primary carbon source for most cultured cells, feeding into several key metabolic pathways. The selection of a specific 13C-labeled glucose isotopologue can significantly impact the quality and resolution of the metabolic flux data obtained.
| Tracer | Primary Application(s) | Strengths | Limitations |
| [U-13C6]Glucose | General assessment of central carbon metabolism, TCA cycle analysis | Provides a broad overview of glucose metabolism, labeling all downstream metabolites. Effective for tracing the contribution of glucose to the TCA cycle.[2] | Can lead to complex labeling patterns that are challenging to deconvolute for specific pathways like the PPP. |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Considered the optimal tracer for providing the most precise estimates for glycolysis and the PPP.[1][3][4] The unique labeling pattern it generates in downstream metabolites allows for a clear deconvolution of fluxes between these two pathways.[5] | Less informative for TCA cycle analysis compared to [U-13C6]glucose. |
| [1-13C]Glucose | Pentose Phosphate Pathway (PPP) | Can provide an estimate of oxidative PPP activity, particularly through the measurement of 13CO₂ evolution. | Less effective for comprehensive flux analysis of the entire PPP and its interaction with glycolysis, leading to less precise flux estimations compared to [1,2-13C2]glucose.[5] Tracers like [2-13C]glucose and [3-13C]glucose have been shown to outperform it.[1][3] |
| [3,4-13C2]Glucose | Anaplerotic flux into the TCA cycle | Particularly effective for quantifying the anaplerotic flux of glucose into the TCA cycle.[6] | More specialized in its application, providing less comprehensive information on glycolysis and the PPP. |
Comparative Performance of 13C-Glutamine Tracers
Glutamine is another critical nutrient for proliferating cells, serving as a key anaplerotic substrate to replenish TCA cycle intermediates and a source of carbon and nitrogen for biosynthesis.
| Tracer | Primary Application(s) | Strengths | Limitations |
| [U-13C5]Glutamine | Tricarboxylic Acid (TCA) Cycle, Anaplerosis, Reductive Carboxylation | Considered the preferred isotopic tracer for analyzing the TCA cycle, providing high precision for flux estimations.[1][2][3][4] It effectively traces the overall contribution of glutamine to the TCA cycle and lipid synthesis through both oxidative and reductive pathways.[7][8] | Primarily informs on glutamine metabolism and its entry into the TCA cycle; provides less information on glucose-fueled pathways.[2] |
| [1-13C]Glutamine | Reductive Carboxylation | Specifically traces the contribution of reductive carboxylation to the TCA cycle. The 13C-labeled carbon is lost during oxidative metabolism but retained during reductive carboxylation.[7][9] | Does not label acetyl-CoA through reductive carboxylation, limiting its use for tracing lipid synthesis from this pathway.[7] Less informative for overall TCA cycle analysis compared to [U-13C5]glutamine.[6] |
| [5-13C]Glutamine | Reductive Carboxylation to Lipid Synthesis | Specifically traces the contribution of reductive carboxylation to lipid synthesis by transferring a 13C atom to acetyl-CoA.[7] | Less informative for comprehensive TCA cycle flux analysis compared to [U-13C5]glutamine.[6] |
Key Metabolic Pathways and Tracer Fates
To visually represent the flow of labeled carbons from these tracers, the following diagrams illustrate the central metabolic pathways.
Experimental Protocols
The successful application of 13C tracers relies on robust experimental design and execution. The following provides a generalized protocol for a 13C labeling experiment in cultured mammalian cells.
Detailed Experimental Protocol: 13C-Glucose Labeling in Adherent Mammalian Cells
-
Cell Seeding: Plate cells in standard growth medium and culture until they reach approximately 70-80% confluency.[2]
-
Media Preparation: Prepare two types of experimental media:
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with the unlabeled experimental medium.[2]
-
Aspirate the wash medium and add the pre-warmed 13C-labeled medium to the cells.[2]
-
Incubate the cells for a predetermined time to allow for isotopic labeling of intracellular metabolites. This time can range from minutes to hours depending on the metabolic pathway and cell type.
-
-
Metabolite Extraction:
-
Aspirate the labeled medium.
-
Rapidly wash the cells with ice-cold saline to remove extracellular metabolites.
-
Quench metabolism by adding a cold extraction solvent, typically 80% methanol (B129727).[10]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.[2]
-
Centrifuge to pellet cell debris and collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis: Analyze the metabolite extracts using mass spectrometry (GC-MS or LC-MS) to determine the mass isotopomer distributions (MIDs) of the targeted metabolites.
-
Data Analysis: Use computational flux modeling software to fit the measured MIDs to a metabolic network model and calculate the metabolic fluxes.[5]
Considerations for In Vivo Studies
For in vivo experiments, such as those using mouse xenograft models, the tracer can be administered via several routes, including intravenous (i.v.) injection or intraperitoneal (i.p.) injection.[10][11][12] The choice of administration route and the timing of tissue collection are critical parameters that need to be optimized for each study.[13] For example, repeated bolus i.v. injections can achieve higher and more sustained enrichment of the tracer in tumors.[12][13]
Conclusion
The selection of a 13C labeled glutamine or glucose tracer is a pivotal step in designing informative metabolic flux analysis experiments. While [U-13C6]glucose and [U-13C5]glutamine are excellent for obtaining a global view of glucose and glutamine metabolism respectively, more specifically labeled tracers like [1,2-13C2]glucose and position-specific glutamine tracers offer superior precision for dissecting specific pathways such as the PPP and reductive carboxylation. By carefully considering the strengths and limitations of each tracer and employing robust experimental protocols, researchers can gain deeper insights into the intricate workings of cellular metabolism, ultimately advancing our understanding of health and disease.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies [mdpi.com]
- 10. ckisotopes.com [ckisotopes.com]
- 11. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]
- 12. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [en.bio-protocol.org]
Unraveling Metabolic Networks: A Guide to Confirming Pathway Activity with Multi-Tracer Experiments
For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. Accurately determining the flow, or flux, of metabolites through these pathways is crucial for identifying therapeutic targets and understanding disease mechanisms. Multi-tracer stable isotope experiments have emerged as a powerful technique, offering a more robust and detailed view of metabolic activity compared to traditional single-tracer methods.
Stable isotope tracing is a powerful method for investigating the dynamics of biochemical reactions within biological systems.[1] This technique involves introducing molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into cells or organisms and tracking the incorporation of these isotopes into downstream metabolites.[1] This provides invaluable insights into nutrient utilization, energy production, and biosynthesis.[1] While single-tracer experiments have been foundational, multi-tracer approaches provide a more comprehensive and accurate picture of complex metabolic networks.[2][3]
Methodology Showdown: Multi-Tracer vs. Single-Tracer Experiments
The primary advantage of using multiple tracers lies in the ability to simultaneously probe different pathways and resolve complex metabolic branch points with higher precision.[2][4] A single tracer can provide information about a linear pathway, but for interconnected networks where metabolites can originate from multiple sources, a single isotopic label provides an incomplete picture.
| Feature | Single-Tracer Experiment | Multi-Tracer Experiment |
| Principle | A single labeled substrate (e.g., [U-¹³C]-glucose) is introduced to track its fate through one or more pathways. | Multiple labeled substrates (e.g., [¹³C]-glucose and [¹⁵N]-glutamine) are used simultaneously or in parallel to trace the contributions of different sources to metabolic pools.[4] |
| Data Output | Provides information on the relative contribution of the single tracer to downstream metabolites. | Offers a more comprehensive view of converging pathways and can resolve bidirectional fluxes.[2] Allows for more accurate calculation of absolute metabolic fluxes. |
| Pathway Resolution | Limited in complex networks with multiple inputs. Can lead to ambiguous interpretation of flux through branch points. | High resolution of complex and interconnected pathways.[5][6] Can distinguish between different metabolic routes contributing to the same metabolite pool. |
| Experimental Complexity | Relatively simpler to design and execute. | More complex experimental design, requiring careful selection of tracers and labeling schemes.[1][5][6] |
| Data Analysis | Simpler data analysis and interpretation. | Requires more sophisticated computational modeling and data analysis tools to deconvolve the contributions of each tracer. |
| Confidence in Results | Lower confidence in the quantification of fluxes in complex networks. | Higher confidence in the determined metabolic fluxes due to more constraints on the metabolic model.[3] |
Visualizing the Multi-Tracer Advantage
A key application of multi-tracer experiments is in dissecting central carbon metabolism, where glucose and amino acids like glutamine can both fuel the tricarboxylic acid (TCA) cycle.
Central Carbon Metabolism Inputs
Experimental Protocol: A General Framework for Multi-Tracer Analysis in Cell Culture
This protocol provides a generalized workflow for conducting a multi-tracer experiment using stable isotopes like ¹³C-glucose and ¹⁵N-glutamine in cultured mammalian cells.
1. Experimental Design and Tracer Selection:
-
Define the biological question: Clearly state the metabolic pathways of interest.
-
Select appropriate tracers: Choose isotopes that will effectively label the pathways under investigation. For central carbon metabolism, common choices include uniformly labeled [U-¹³C]-glucose and [U-¹⁵N]-glutamine.[1]
-
Determine labeling strategy: Decide between simultaneous labeling (adding all tracers at once) or parallel labeling (separate experiments for each tracer).[4][7] Parallel experiments can sometimes yield less ambiguous data.[4]
2. Cell Culture and Isotope Labeling:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Formulation: Prepare culture media with the labeled substrates. For example, replace unlabeled glucose and glutamine with their ¹³C and ¹⁵N counterparts.
-
Labeling Incubation: Replace the standard culture medium with the isotope-containing medium and incubate the cells for a predetermined time. The incubation period should be sufficient to achieve a steady-state labeling of the metabolites of interest.
3. Metabolite Extraction:
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during extraction. This is often done by aspirating the medium and adding a cold solvent like liquid nitrogen or a cold methanol/water solution.
-
Extraction: Lyse the cells and extract metabolites using a solvent system, typically a mixture of methanol, acetonitrile, and water.
4. Sample Analysis by Mass Spectrometry:
-
Instrumentation: Use a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) to separate and detect the labeled metabolites.[8][9]
-
Data Acquisition: Acquire data in a way that allows for the identification and quantification of different isotopologues (molecules of the same metabolite with different numbers of isotopic labels).
5. Data Analysis and Flux Calculation:
-
Data Processing: Process the raw mass spectrometry data to identify metabolites and determine their mass isotopomer distributions (MIDs).
-
Metabolic Flux Analysis (MFA): Use software tools to fit the experimental MIDs to a metabolic network model. This allows for the calculation of intracellular metabolic fluxes.[5][6]
Data Presentation: Deciphering the Output of a Multi-Tracer Experiment
The quantitative output from a multi-tracer experiment is typically the fractional contribution of each tracer to a given metabolite pool and the calculated flux rates through key reactions.
Table 2: Fractional Contribution of Tracers to TCA Cycle Intermediates
| Metabolite | Fractional Contribution from [U-¹³C]-Glucose (%) | Fractional Contribution from [U-¹⁵N]-Glutamine (%) |
| Citrate | 65.2 ± 3.1 | 34.8 ± 3.1 |
| α-Ketoglutarate | 45.7 ± 2.8 | 54.3 ± 2.8 |
| Malate | 70.1 ± 4.5 | 29.9 ± 4.5 |
Table 3: Calculated Metabolic Fluxes (relative to Glucose uptake)
| Reaction | Control Cells | Treated Cells |
| Glycolysis (Glucose -> Pyruvate) | 100 | 125 |
| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 85 | 95 |
| Glutaminolysis (Glutamine -> α-Ketoglutarate) | 40 | 65 |
A Visual Workflow for Data Analysis
The process of turning raw experimental data into meaningful metabolic flux maps follows a structured workflow.
Multi-Tracer Data Analysis Workflow
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of D-Galactose-¹³C₄: A Guide for Laboratory Professionals
For researchers and scientists in the drug development field, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of D-Galactose-¹³C₄, a non-hazardous, isotopically labeled sugar. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling
While D-Galactose-¹³C₄ is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols.[1][2] To the best of current knowledge, the chemical, physical, and toxicological properties of this specific labeled compound have not been thoroughly investigated.[1] Therefore, handling should be conducted in accordance with good industrial hygiene and safety practices.[1] In case of accidental release, avoid dust formation and prevent the product from entering drains.[1][3] For spills, sweep up the material, and place it in a suitable, closed container for disposal.[1][2]
Disposal Procedures
The primary recommendation for the disposal of D-Galactose-¹³C₄ is to engage a licensed professional waste disposal service.[1][2] Waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
Key Disposal Steps:
-
Do Not Mix: Do not mix D-Galactose-¹³C₄ with other waste.
-
Original Container: Whenever possible, leave the chemical in its original container.
-
Labeling: Ensure the container is clearly and accurately labeled.
-
Consult Professionals: Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2]
-
Regulatory Compliance: Adhere to all national and local regulations regarding chemical waste disposal.
-
Avoid Improper Disposal: Do not dispose of the product with household garbage or allow it to reach the sewage system.[4]
| Disposal Guideline | Recommendation |
| Waste Classification | Not classified as a hazardous substance.[1][2] |
| Primary Disposal Method | Contact a licensed professional waste disposal service.[1][2] |
| Container Handling | Keep in original, suitable, and closed containers for disposal.[1] |
| Spill Cleanup | Sweep up, shovel, and place in a container for disposal. Avoid dust formation.[1][5] |
| Environmental Precautions | Do not let the product enter drains, sewers, or waterways.[1][3][4] |
Experimental Protocols
No specific experimental protocols for disposal are required due to the non-hazardous nature of D-Galactose-¹³C₄. The standard procedure is to follow the chemical waste disposal guidelines outlined by your institution and local authorities, which typically involve segregation, proper packaging and labeling, and handover to a certified waste management contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of D-Galactose-¹³C₄.
References
Essential Safety and Logistical Information for Handling D-Galactose-13C-4
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for D-Galactose-13C-4, a stable isotope-labeled sugar. Adherence to these protocols is critical for laboratory safety and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and prevent contamination. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double-gloving is recommended for added protection. Gloves should be changed frequently, especially after contact with the substance, and disposed of in accordance with laboratory procedures.[1][2] |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for working with or around the compound.[3] |
| Goggles | Required for protection against potential liquid splashes or dust dispersal.[2][3] | |
| Face Shield | Recommended when there is a significant risk of splashes or aerosol generation.[3] | |
| Body Protection | Laboratory Coat | An impermeable or waterproof lab coat, fully buttoned or zipped, must be worn to protect against contamination of personal clothing.[4][5] |
| Respiratory Protection | NIOSH/CEN Approved Respirator | Recommended when handling the powder form of the compound, especially where dust may be generated. A dust mask (e.g., N95) can be used for nuisance levels of dust.[3][6][7] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the stability and purity of this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[3][8]
-
Protect from moisture and light.[3]
-
Store away from strong oxidizing agents, strong acids, or bases.[9]
Handling Procedures:
-
Preparation: Before handling, ensure the work area, such as a laminar flow hood or a designated benchtop, is clean and free of contaminants.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing and Aliquoting:
-
Solution Preparation:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, perform this step in a fume hood.
-
-
General Hygiene:
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.[10]
-
Unused Product: Dispose of the unused compound as chemical waste. It should be collected in a suitable, labeled, and closed container.[3] Contact a licensed professional waste disposal service.[3]
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, should be considered contaminated waste. Place these items in a designated, sealed waste container for proper disposal.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They can be disposed of with regular laboratory waste only after being thoroughly rinsed and decontaminated.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. isotope.com [isotope.com]
- 4. sethnewsome.org [sethnewsome.org]
- 5. quora.com [quora.com]
- 6. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 7. uprm.edu [uprm.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. westliberty.edu [westliberty.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
